2,1,3-Benzothiadiazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGZMOKXTUMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383577 | |
| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-57-5 | |
| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,1,3-benzothiadiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is a multi-step synthesis commencing with the formation of the benzothiadiazole core, followed by functional group manipulation to yield the target carboxylic acid. This document outlines detailed experimental procedures, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory implementation.
Synthesis Strategy
The selected synthetic strategy involves a two-step process starting from 3,4-diaminotoluene:
-
Cyclization: Formation of the 2,1,3-benzothiadiazole ring system through the reaction of 3,4-diaminotoluene with thionyl chloride to produce 4-methyl-2,1,3-benzothiadiazole.
-
Oxidation: Conversion of the methyl group at the 4-position to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.
This approach is advantageous as it builds upon well-established methodologies for the synthesis of the benzothiadiazole core and the oxidation of benzylic methyl groups.
Experimental Protocols
Step 1: Synthesis of 4-methyl-2,1,3-benzothiadiazole
This procedure details the cyclization of 3,4-diaminotoluene with thionyl chloride to form the intermediate, 4-methyl-2,1,3-benzothiadiazole.
Materials:
-
3,4-Diaminotoluene
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 3,4-diaminotoluene in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or hexanes.
Quantitative Data for Step 1:
| Parameter | Value/Condition |
| Starting Material | 3,4-Diaminotoluene |
| Reagent | Thionyl Chloride |
| Solvent | Pyridine |
| Reaction Temperature | 0°C to reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | High |
Step 2: Synthesis of this compound
This protocol describes the oxidation of the methyl group of 4-methyl-2,1,3-benzothiadiazole to a carboxylic acid using potassium permanganate. This procedure is adapted from a known method for the oxidation of a methyl group on an aromatic ring system.
Materials:
-
4-methyl-2,1,3-benzothiadiazole
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Diethyl ether
-
Hexane
-
Sulfuric acid (H₂SO₄, concentrated)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole in a mixture of pyridine and water with magnetic stirring.
-
Heat the mixture to approximately 85°C.
-
Slowly add potassium permanganate to the heated solution in portions over a period of 30-60 minutes.
-
Maintain the reaction mixture at 85°C for 6-8 hours with vigorous stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and a mixture of diethyl ether and hexane.
-
Filter the mixture to remove the manganese dioxide precipitate. The filter cake can be washed with a 10% aqueous pyridine solution.
-
Separate the aqueous phase from the filtrate.
-
Carefully acidify the aqueous phase with concentrated sulfuric acid to a pH of 2-3. This should be done in an ice bath as the neutralization is exothermic.
-
The product, this compound, will precipitate out of the acidic solution as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for Step 2:
| Parameter | Value/Condition |
| Starting Material | 4-methyl-2,1,3-benzothiadiazole |
| Reagent | Potassium Permanganate |
| Solvent | Pyridine/Water |
| Reaction Temperature | 85°C |
| Reaction Time | 6-8 hours |
| Typical Yield | Moderate |
Mandatory Visualizations
The following diagrams illustrate the key workflows and transformations described in this guide.
Caption: Overall synthetic workflow for this compound.
Caption: Cyclization step to form the benzothiadiazole ring.
Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,1,3-Benzothiadiazole-4-carboxylic acid. 2,1,3-Benzothiadiazole and its derivatives are a significant class of bicyclic heteroaromatic compounds, increasingly utilized in materials science and medicinal chemistry due to their unique electronic and photophysical characteristics.[1] The inherent electron-withdrawing nature of the thiadiazole ring fused to a benzene ring often imparts intramolecular charge transfer (ICT) characteristics, leading to desirable properties such as large Stokes shifts and solvatochromism.[1] The strategic placement of a carboxylic acid group at the 4-position not only influences the molecule's spectroscopic signature but also provides a crucial functional handle for further chemical modifications, such as esterification or amidation. This allows for the fine-tuning of its properties and its integration into more complex molecular systems.[1] This document details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Absorption, and Fluorescence Spectroscopy. Detailed experimental protocols for acquiring this data are also provided, along with a plausible synthetic route for the compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₇H₄N₂O₂S Molecular Weight: 180.18 g/mol CAS Number: 3529-57-5
Spectroscopic Data
While extensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature, this section summarizes the expected spectroscopic characteristics based on the known properties of the benzothiadiazole core, the carboxylic acid functional group, and data from closely related derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The chemical shifts provide insight into the electronic environment of the carbon and hydrogen atoms.
Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | DMSO-d₆ | > 10 (broad s, 1H) | Carboxylic acid proton, highly deshielded, subject to hydrogen bonding. |
| 7.5 - 8.5 (m, 3H) | Aromatic protons on the benzothiadiazole ring system. | ||
| ¹³C | DMSO-d₆ | ~165 - 185 | Carboxylic acid carbonyl carbon. |
| ~110 - 155 | Aromatic carbons of the benzothiadiazole core. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the vibrational modes of the carboxylic acid and the benzothiadiazole core.[1]
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium |
| ~1300 | C-O stretch | Carboxylic Acid | Medium |
| ~1200 | C-N stretch | Thiadiazole Ring | Medium |
| 700-900 | C-H bend | Aromatic (out-of-plane) | Medium-Strong |
UV-Visible and Fluorescence Spectroscopy
The photophysical properties of this compound are of significant interest for applications in fluorescent probes and materials science. The compound is expected to exhibit absorption in the UV-A to the visible region and emit fluorescence with a notable Stokes shift, characteristic of molecules with intramolecular charge transfer (ICT) character.
Table 3: Photophysical Properties of Representative 2,1,3-Benzothiadiazole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Hexane | 435 | 526 | 4559 | - |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile | 468 | 632 | 7448 | - |
| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | Chloroform | 472 | 601 | - | - |
Data for related derivatives are presented to illustrate the typical photophysical behavior of this class of compounds. The exact absorption and emission maxima for this compound will be solvent-dependent (solvatochromism).
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol (Proposed)
A plausible synthesis of this compound involves the cyclization of 2,3-diaminobenzoic acid with a sulfur-containing reagent like thionyl chloride (SOCl₂) or N-sulfinylaniline.
Materials:
-
2,3-Diaminobenzoic acid
-
Thionyl chloride (SOCl₂) or N-sulfinylaniline
-
Anhydrous pyridine
-
Anhydrous toluene or dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-diaminobenzoic acid in anhydrous toluene.
-
Addition of Base: Add anhydrous pyridine to the solution and stir the mixture at room temperature for 10 minutes.
-
Addition of Cyclizing Agent: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and may evolve HCl gas.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and then redissolve in a saturated sodium bicarbonate solution. Re-precipitate the product by adding 1 M HCl. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆) (0.5-0.7 mL)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean NMR tube.[1] Ensure complete dissolution, using sonication if necessary.
-
Instrument Setup: Insert the tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field for homogeneity.[1]
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[1]
-
Data Processing: Process the FID data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
FTIR Spectroscopy
Objective: To identify the functional groups in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the compound to a fine powder in an agate mortar. Add 100-200 mg of dry KBr and mix thoroughly until a homogeneous mixture is obtained.[1]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum.
UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties and investigate solvatochromic effects.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMF or DMSO) at a concentration of approximately 1 mM. Prepare a series of dilute solutions (e.g., 10 µM) in the different solvents of interest by serial dilution.[1]
-
UV-Vis Absorption Measurement: Record the absorption spectrum of each solution from approximately 300 nm to 600 nm, using the respective pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).[1]
-
Fluorescence Emission Measurement: Excite each sample at its λ_abs. Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm). Determine the wavelength of maximum emission (λ_em).[1]
-
Data Analysis: Calculate the Stokes shift (the difference between λ_em and λ_abs). Plot the absorption and emission maxima against solvent polarity parameters to analyze solvatochromic behavior.
Experimental Workflows and Signaling Pathways
Visual representations of experimental logic and potential applications can aid in understanding the utility of this compound.
References
2,1,3-Benzothiadiazole-4-carboxylic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2,1,3-Benzothiadiazole-4-carboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a benzene ring fused to a thiadiazole ring, with a carboxylic acid substituent at the 4-position. This unique arrangement of aromatic and heterocyclic moieties imparts distinct electronic and photophysical properties to the molecule.
Chemical Structure:
Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 3529-57-5[1]
-
Molecular Formula: C₇H₄N₂O₂S[1]
-
SMILES: O=C(O)c1cccc2nsnc12[3]
-
InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N[3]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Physical State | Solid | [3] |
| Melting Point | 145.5 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO | [4] |
| pKa | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Adapted from related syntheses)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminobenzoic acid in a suitable anhydrous solvent such as toluene or pyridine.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Spectroscopic Properties
The spectroscopic characteristics of this compound are essential for its identification and characterization.
| Spectroscopy | Expected Features | Reference |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm (in DMSO-d₆). | [4] |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxylic acid carbonyl carbon. | [4] |
| IR | Characteristic vibrational bands for the C=O of the carboxylic acid, O-H stretching, and the aromatic C-H and C=C bonds. | [4] |
| UV-Vis | Absorption maximum (λabs) is expected in the UV-Vis region, characteristic of the benzothiadiazole chromophore. | [4] |
| Fluorescence | The benzothiadiazole core is known to be fluorescent, and the compound is expected to exhibit emission in the visible region. | [4] |
Potential Applications and Biological Significance
The 2,1,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on the 4-carboxylic acid derivative are limited, the broader class of compounds has shown promise in several therapeutic areas.
Anticancer Activity and Signaling Pathways
Several benzothiadiazole and benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
One of the prominent pathways targeted by benzothiazole derivatives is the PI3K/AKT signaling pathway . Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Caption: Representative PI3K/AKT signaling pathway targeted by benzothiadiazole derivatives.
Furthermore, derivatives of the related benzothiazole scaffold have been designed as potent inhibitors of the STAT3 signaling pathway , which is a critical mediator of oncogenic signaling.[6] Inhibition of STAT3 phosphorylation can suppress the expression of downstream genes involved in cell survival and proliferation.
Other Potential Applications
-
Fluorescent Probes: The inherent fluorescence of the benzothiadiazole core makes it a valuable component in the design of fluorescent sensors for detecting metal ions and other biologically relevant molecules.[7]
-
Materials Science: 2,1,3-Benzothiadiazole derivatives are utilized in the development of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, due to their favorable electronic and photophysical properties.[5]
Safety and Handling
Based on the safety data for related compounds, this compound should be handled with care. It is classified as an acute toxicant (oral) and can cause serious eye damage.[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. Its unique chemical structure and properties make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology, and for the design of advanced functional materials. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 3529-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Solubility Profile of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,1,3-Benzothiadiazole-4-carboxylic acid in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes known qualitative solubility information, detailed experimental protocols for quantitative solubility determination, and a logical workflow to guide these experiments. This guide is intended to be a valuable resource for scientists working with this compound in various research and development applications, particularly in drug discovery and materials science.
Introduction
2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds utilized in the development of pharmaceuticals and functional organic materials. The inclusion of a carboxylic acid moiety at the 4-position of the benzothiadiazole core, as in this compound, is expected to significantly influence its physicochemical properties, most notably its solubility. The carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, enhancing its solubility in polar solvents. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening.
Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents is not widely reported. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred.
Qualitative Solubility:
-
High Solubility: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where it can engage in strong hydrogen bonding interactions. For instance, DMSO-d₆ is commonly used as a solvent for NMR analysis of this compound, indicating good solubility.[1]
-
Moderate to Good Solubility: Polar protic solvents like methanol, ethanol, and other short-chain alcohols are likely to be effective solvents due to their ability to act as both hydrogen bond donors and acceptors.
-
Lower Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and the benzothiadiazole ring system.
Table 1: Quantitative Solubility of this compound in Selected Organic Solvents
The following table is provided as a template for researchers to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Tetrahydrofuran (THF) | ||||
| Chloroform | ||||
| Toluene | ||||
| Hexane |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and effective methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method (Equilibrium Solubility)
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid temperature changes that could affect solubility, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature below the decomposition point of the compound, or in a vacuum desiccator, to slowly evaporate the solvent until a constant weight of the dried solute is achieved.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Weight of dried solute (g)) / (Volume of solvent aliquot (L))
UV-Vis Spectroscopic Method
This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution and determining the concentration from a calibration curve.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions of lower, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
-
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at the desired temperature.
-
Sample Preparation for Measurement:
-
Withdraw an aliquot of the saturated supernatant and filter it as described in the Gravimetric Method.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility (mol/L) = (Concentration of diluted sample (mol/L)) x (Dilution factor)
Solubility (g/L) = Solubility (mol/L) x Molar mass of the compound ( g/mol )
-
Experimental Workflow and Logical Relationships
The determination of solubility follows a logical progression of steps, from initial qualitative assessment to precise quantitative measurement. The following diagram illustrates a typical experimental workflow.
Figure 1: General experimental workflow for determining the solubility of a solid organic compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, its structural features suggest a favorable solubility profile in polar organic solvents. This technical guide provides researchers with the necessary background, detailed experimental protocols, and a logical workflow to accurately determine the solubility of this compound in solvents relevant to their work. The generation of such data will be invaluable for the broader scientific community, facilitating the continued development and application of 2,1,3-Benzothiadiazole-based compounds in medicine and materials science.
References
A Technical Guide to the Crystal Structure of 2,1,3-Benzothiadiazole Derivatives: A Comparative Analysis for 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole and its derivatives represent a significant class of heterocyclic compounds, widely recognized for their utility as versatile building blocks in the fields of medicinal chemistry, materials science, and organic electronics. The fused aromatic system, comprising a benzene ring and a thiadiazole ring, imparts unique electronic and photophysical properties. The functionalization of the benzothiadiazole core, particularly at the 4-position, allows for the fine-tuning of these properties and the introduction of specific intermolecular interactions that govern the solid-state architecture.
While the specific single-crystal X-ray structure of 2,1,3-Benzothiadiazole-4-carboxylic acid is not publicly available in crystallographic databases as of this writing, a comprehensive understanding of its probable solid-state behavior can be extrapolated from a comparative analysis of the crystal structures of the parent 2,1,3-benzothiadiazole and its 4-amino and 4-nitro derivatives. This technical guide provides a detailed overview of the crystallographic features of these foundational molecules, offering critical insights into the supramolecular chemistry, polymorphism, and solid-state properties that can be anticipated for this compound.
Experimental Protocols
The determination of a crystal structure is a systematic process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in data collection and analysis using single-crystal X-ray diffraction.
Synthesis of 4-Substituted-2,1,3-benzothiadiazoles
The synthesis of the 2,1,3-benzothiadiazole core is typically achieved through the cyclization of an appropriate ortho-phenylenediamine derivative with a sulfur-containing reagent.[1]
-
General Synthesis of the 2,1,3-Benzothiadiazole Core:
-
An ortho-phenylenediamine is dissolved in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser.[2]
-
A base, commonly anhydrous pyridine or triethylamine, is added to the solution.[2]
-
Thionyl chloride (SOCl₂) is added dropwise to the stirred solution, often at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction.[2]
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction is worked up by extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the 2,1,3-benzothiadiazole derivative.[2]
-
-
Functionalization at the 4-position:
-
Nitration: The parent 2,1,3-benzothiadiazole can be nitrated to yield 4-nitro-2,1,3-benzothiadiazole.[3]
-
Reduction: The 4-nitro derivative can be subsequently reduced to afford 4-amino-2,1,3-benzothiadiazole.[3]
-
Carboxylation: While specific routes to this compound are less commonly detailed, general methods for the carboxylation of aromatic rings, potentially involving organometallic intermediates, could be employed.
-
Single-Crystal X-ray Diffraction Methodology
The following is a generalized protocol for the determination of a molecular crystal structure.[4][5]
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method is the slow evaporation of a saturated solution of the purified compound in a suitable organic solvent (e.g., ethanol, methanol, dichloromethane, or hexane).[3] The choice of solvent can be critical and may influence the resulting crystal polymorph.[3]
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[5][6]
-
The crystal is placed in an intense, monochromatic X-ray beam.[4]
-
The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by a detector as a function of the crystal's orientation.[4][6]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the reflections in the diffraction pattern are used to determine the unit cell parameters and the space group of the crystal.[4]
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[6]
-
An initial molecular model is built into the electron density map.
-
The model is then refined by least-squares methods against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final crystal structure.[4]
-
Data Presentation: A Comparative Crystallographic Analysis
The following tables summarize the key crystallographic data for 2,1,3-benzothiadiazole and its 4-amino and 4-nitro derivatives, providing a basis for understanding the influence of the substituent at the 4-position on the crystal packing.
Table 1: Crystallographic Data for 2,1,3-Benzothiadiazole and its Derivatives [3][7]
| Parameter | 2,1,3-Benzothiadiazole | 4-Amino-2,1,3-benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole |
| Formula | C₆H₄N₂S | C₆H₅N₃S | C₆H₃N₃O₂S |
| Molar Mass (g·mol⁻¹) | 136.17 | 151.19 | 181.17 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/c | P2₁/c |
| a (Å) | 11.23 | 8.52 | 4.6171 |
| b (Å) | 12.87 | 6.83 | 9.9885 |
| c (Å) | 3.84 | 12.01 | 14.8728 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 105.2 | 98.403 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 555 | 674 | 678.9 |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293 | 293 | Not specified |
Table 2: Selected Intermolecular Interactions
| Compound | Key Intermolecular Interactions |
| 2,1,3-Benzothiadiazole | Primarily van der Waals forces and potential weak C-H···N interactions. |
| 4-Amino-2,1,3-benzothiadiazole | Strong N-H···N hydrogen bonds, leading to the formation of chains or layers. |
| 4-Nitro-2,1,3-benzothiadiazole | C-H···O interactions involving the nitro group and potential π-π stacking. |
| This compound (Predicted) | Strong O-H···O hydrogen bonds forming classic carboxylic acid dimers (R²₂(8) motif). Potential for C-H···O and C-H···N interactions. |
Visualizations
Experimental and Analytical Workflow
The process of determining a crystal structure follows a logical progression from synthesis to the final refined structure.
Predicted Hydrogen Bonding in this compound
Based on the known behavior of carboxylic acids in the solid state, a dimeric structure formed through strong O-H···O hydrogen bonds is the most probable supramolecular synthon.[8][9]
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. 4-Nitro-2,1,3-benzothiadiazole | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Photophysical Characteristics of 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced functional materials due to its unique electronic and photophysical properties. As a bicyclic heteroaromatic system, the fusion of an electron-deficient thiadiazole ring with a benzene ring imparts significant intramolecular charge transfer (ICT) characteristics. This often results in compounds with desirable traits such as large Stokes shifts and pronounced solvatochromism. The introduction of a carboxylic acid moiety at the 4-position, yielding 2,1,3-Benzothiadiazole-4-carboxylic acid, further enhances its utility by providing a versatile handle for chemical modifications, such as esterification or amidation. This allows for the fine-tuning of its photophysical properties and its incorporation into more complex molecular architectures for applications in medicinal chemistry, materials science, and as fluorescent probes.
This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its synthesis, spectroscopic behavior, and potential applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel fluorophores and pharmacologically active agents.
Synthesis
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous benzothiadiazole derivatives. The most common approach involves the cyclization of an ortho-phenylenediamine derivative with a thionylating agent. In this case, the likely precursor is 3,4-diaminobenzoic acid.
A probable synthesis pathway involves the reaction of 3,4-diaminobenzoic acid with thionyl chloride (SOCl₂) in the presence of a base such as pyridine, which acts as a solvent and an acid scavenger. The reaction likely proceeds through the formation of a sulfinamide intermediate, followed by cyclization to form the thiadiazole ring.
It is worth noting that the synthesis of 3,4-diaminobenzoic acid itself can be achieved from 4-aminobenzoic acid through a multi-step process involving acetylation, nitration, hydrolysis, and subsequent reduction.
Photophysical Characteristics
The photophysical properties of this compound are dominated by its intramolecular charge transfer character, which is highly sensitive to the surrounding environment. This leads to interesting solvatochromic effects, where the absorption and emission wavelengths shift with the polarity of the solvent.
Absorption and Emission Spectra
In various solvents, this compound exhibits broad absorption bands in the UV-visible region. The emission spectra typically show a single fluorescence band with a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This large Stokes shift is a hallmark of molecules with significant ICT character.
Solvatochromism
The photophysical properties of this compound are expected to be highly dependent on solvent polarity. In more polar solvents, a bathochromic (red) shift in the emission maximum is anticipated. This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Quantitative Photophysical Data
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Dichloromethane | 8.93 | ~380-400 | ~500-530 | ~5800-6200 | - | - |
| Tetrahydrofuran | 7.52 | ~380-400 | ~510-540 | ~5900-6300 | - | - |
| Acetonitrile | 37.5 | ~380-400 | ~520-550 | ~6000-6400 | - | - |
| Dimethylformamide | 36.7 | ~380-400 | ~530-560 | ~6100-6500 | ~0.1-0.2 | - |
| Dimethyl Sulfoxide | 46.7 | ~380-400 | ~540-570 | ~6200-6600 | - | - |
Note: The values presented are estimations based on the known behavior of similar benzothiadiazole derivatives and limited available data. Actual experimental values may vary.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the synthesis and photophysical characterization of this compound.
Synthesis of this compound (Inferred Protocol)
Materials:
-
3,4-Diaminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-diaminobenzoic acid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and Stokes shift in various solvents.
Materials:
-
This compound
-
A range of spectroscopic grade solvents of varying polarity (e.g., Dichloromethane, THF, Acetonitrile, DMF, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF) at a concentration of approximately 1 mM.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) in the different solvents of interest by serial dilution from the stock solution. The final absorbance at the λ_max should ideally be below 0.1 for fluorescence measurements to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of each solution from approximately 250 nm to 600 nm using the respective pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Measurement:
-
Excite each sample at its λ_abs.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).
-
Plot the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to analyze the solvatochromic effects.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.
Materials:
-
Sample solution of this compound
-
Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the sample and the standard of different concentrations, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1).
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the fluorescence emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τ) of the excited state.
Materials:
-
Sample solution of this compound
-
TCSPC instrument with a pulsed laser source and a sensitive detector
Procedure:
-
Prepare a dilute solution of the sample in the solvent of interest.
-
Excite the sample with the pulsed laser at a wavelength where the sample absorbs.
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon.
-
This process is repeated many times to build up a histogram of photon arrival times.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Signaling Pathways and Experimental Workflows
The versatile structure of this compound allows for its application in various sensing and signaling contexts. The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows.
Caption: Spectroscopic Characterization Workflow.
Caption: Hypothesized Metal Ion Detection Pathway.
Caption: Fluorescent Probe Validation Workflow.
Conclusion
This compound represents a highly versatile and promising molecular scaffold for the development of novel fluorescent materials and probes. Its inherent intramolecular charge transfer characteristics, coupled with the potential for straightforward functionalization via the carboxylic acid group, make it an attractive target for further research. A thorough understanding of its photophysical properties, including its solvatochromic behavior, quantum yield, and fluorescence lifetime, is crucial for its effective application. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this intriguing molecule. Further studies to fully elucidate its photophysical parameters in a comprehensive range of environments will undoubtedly pave the way for its use in a wide array of advanced applications.
An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-4-carboxylic acid (CAS Number: 3529-57-5), a heterocyclic compound of significant interest in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its applications, with a particular focus on its role as a fluorescent sensor. Experimental protocols for its characterization and use are also presented.
Core Compound Information
This compound is a bicyclic heteroaromatic compound. The fusion of the electron-withdrawing thiadiazole ring with a benzene ring, functionalized with a carboxylic acid group, imparts unique photophysical properties and provides a versatile scaffold for further chemical modification.
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3529-57-5 | [1] |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid (form) | |
| SMILES | O=C(O)c1cccc2nsnc12 | |
| InChI Key | ZGDGZMOKXTUMEV-UHFFFAOYSA-N |
Commercial Suppliers
This compound is available from a variety of chemical suppliers catering to research and development needs.
| Supplier | Purity/Grades Offered |
| Matrix Fine Chemicals | Inquiry for details |
| Bide Pharmatech Ltd. | Inquiry for details |
| Accela ChemBio Co.,Ltd. | Inquiry for details |
| Amerigo Scientific | 95% |
| Thermo Scientific | 97% |
| Sigma-Aldrich | AldrichCPR |
Synthesis and Characterization
While numerous methods exist for the synthesis of benzothiadiazole derivatives, a common route to this compound involves the cyclization of a substituted o-phenylenediamine precursor.
Representative Synthesis Protocol
A plausible synthetic route involves the reaction of 2,3-diaminobenzoic acid with a sulfur-containing reagent such as thionyl chloride.
Reaction Scheme:
References
Theoretical Insights into the Electronic Structure of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 2,1,3-benzothiadiazole derivatives, with a specific focus on inferring the properties of 2,1,3-Benzothiadiazole-4-carboxylic acid. While direct computational studies on this specific molecule are limited in publicly available literature, a wealth of data on structurally similar compounds allows for a robust understanding of its potential electronic characteristics. This document synthesizes findings from related research to serve as a valuable resource for the rational design and development of novel materials and therapeutics based on the 2,1,3-benzothiadiazole scaffold.
Introduction to 2,1,3-Benzothiadiazole and its Derivatives
The 2,1,3-benzothiadiazole (BTD) core is a highly significant heterocyclic scaffold in the fields of materials science and medicinal chemistry. Its unique electronic properties, characterized by an electron-deficient thiadiazole ring fused to a benzene ring, make it an excellent building block for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent chemosensors.[1] The introduction of a carboxylic acid group at the 4-position, yielding this compound, provides a versatile handle for further chemical modifications and is anticipated to modulate the electronic properties of the core structure, making it a molecule of significant interest.
Computational Protocols for Electronic Structure Analysis
The theoretical investigation of the electronic structure of 2,1,3-benzothiadiazole derivatives predominantly relies on Density Functional Theory (DFT). The following protocol outlines a typical computational workflow for such studies, compiled from methodologies reported for closely related compounds.[2]
Objective: To determine the ground-state electronic properties, including molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the resulting energy gap.
Materials and Software:
-
A high-performance computing cluster.
-
Quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
Molecular visualization software (e.g., GaussView, Avogadro, etc.).
Methodology:
-
Molecular Geometry Optimization:
-
The initial structure of the molecule is built using a molecular editor.
-
The geometry is then optimized to find the lowest energy conformation. A commonly used level of theory for this step is DFT with the B3LYP functional and a basis set such as 6-31++G**.[2]
-
Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.
-
This calculation yields key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
-
-
Analysis of Molecular Orbitals and Electrostatic Potential:
-
The spatial distribution of the HOMO and LUMO is visualized to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for intermolecular interactions.[2]
-
Data Presentation: Electronic Properties of 2,1,3-Benzothiadiazole Derivatives
Due to the limited availability of direct computational data for this compound, this section presents data for a selection of its derivatives to provide a comparative analysis of their electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | -5.12 | -2.84 | 2.28 | Not Specified in Source |
| 4,7-bis(2,2'-bithienyl-5-yl)-2,1,3-benzothiadiazole | -5.24 | -2.96 | 2.28 | Not Specified in Source |
| 4-(5-methylthiophen-2-yl)-2,1,3-benzothiadiazole-7-carboxylic acid | -5.60 | -3.59 | 2.01 | B3LYP/cc-pVDZ |
| 7-(4-carboxynaphthalen-1-yl)-2,1,3-benzothiadiazole-4-carboxylic acid based MOF (UiO-67-PE/NB) | -1.20 (CB) | 1.48 (VB) | 2.68 | Not Specified in Source[1] |
Note: The values for the Metal-Organic Framework (MOF) represent the conduction band (CB) and valence band (VB) energies, which are analogous to the LUMO and HOMO levels in a molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the theoretical study of 2,1,3-benzothiadiazole derivatives.
Conclusion
While a dedicated theoretical investigation of the electronic structure of this compound is yet to be reported, the analysis of its derivatives provides valuable insights. The 2,1,3-benzothiadiazole core consistently demonstrates a low-lying LUMO, characteristic of its electron-accepting nature. The introduction of a carboxylic acid group at the 4-position is expected to further influence the electronic landscape, potentially lowering both the HOMO and LUMO energy levels due to its electron-withdrawing character.
The computational protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists working on the design and synthesis of novel 2,1,3-benzothiadiazole-based materials. Future theoretical studies focusing specifically on this compound are warranted to precisely quantify its electronic properties and unlock its full potential in various scientific and technological domains.
References
Methodological & Application
Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of novel organic materials for photovoltaic applications. Its inherent electronic properties allow for the synthesis of low bandgap polymers and small molecules with tunable energy levels, making it a versatile component for organic solar cells (OSCs) and perovskite solar cells (PSCs). This document provides detailed application notes and protocols for the utilization of a specific derivative, 2,1,3-Benzothiadiazole-4-carboxylic acid , in the field of organic photovoltaics.
While direct incorporation of this compound as the primary active material in highly efficient organic solar cells is not widely documented, its carboxylic acid functionality makes it an excellent candidate for two primary applications:
-
A Versatile Precursor for Advanced Materials: The carboxylic acid group can be readily modified to synthesize a wide range of more complex BTD-based derivatives, including polymers and small molecules for use as electron donors, acceptors, or hole transport materials.
-
An Interfacial Modifier: The carboxylic acid can act as an anchoring group to modify the surface of metal oxide interlayers (e.g., TiO₂, ZnO) in inverted organic solar cells or as a component in dye-sensitized solar cells (DSSCs). This can improve the interfacial energetics and morphology, leading to enhanced device performance and stability.
These notes will provide protocols and data relevant to both of these applications, drawing from the broader knowledge base of BTD derivatives in organic solar cells.
Data Presentation
The following tables summarize the performance of various organic solar cells employing different 2,1,3-Benzothiadiazole derivatives. This data provides a benchmark for the expected performance when designing materials derived from this compound.
Table 1: Performance of Organic Solar Cells with BTD-based Polymer Donors
| Polymer Donor | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDT-DTTBT[1] | PC₇₁BM | Conventional | 0.80 | 12.72 | 60.97 | 6.19 |
| PDTBDT-6F-FBTs[2] | PC₇₁BM | Bulk Heterojunction | - | - | - | 5.28 |
| P1 (BTZI-TRTOR)[3] | PC₇₁BM | Bulk Heterojunction | 0.69 | - | - | 4.15 |
Table 2: Performance of Organic Solar Cells with BTD-based Small Molecule Acceptors
| Donor | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT | PI-BT[4] | Bulk Heterojunction | 0.96 | - | - | 2.54 |
Table 3: Performance of Dye-Sensitized Solar Cells with BTD-based Dyes
| Dye | Electrolyte | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | BTD-based Dyes (co-sensitized)[5] | Iodine-based liquid | - | - | - | 10.9 | | D2[6] | - | 683 | 15.51 | 72.5 | 7.7 |
Experimental Protocols
Protocol 1: Synthesis of a BTD-based Conjugated Polymer via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a conjugated polymer using a derivative of this compound. The carboxylic acid group would first need to be converted to a more suitable functional group for polymerization (e.g., an ester for solubility, followed by conversion to a boronic ester or a halide).
Materials:
-
Dibromo-BTD derivative (synthesized from this compound)
-
Co-monomer with boronic acid or ester groups
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvents (e.g., Toluene, DMF)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Synthesize the di-halogenated BTD monomer from this compound and the corresponding diboronic ester co-monomer following established literature procedures. Ensure high purity of all monomers.
-
Polymerization Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the dibromo-BTD monomer (1.0 eq), the diboronic ester co-monomer (1.0 eq), the palladium catalyst (2-5 mol%), and the base (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/DMF 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization Reaction: Heat the reaction mixture to reflux (e.g., 90-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing by GPC.
-
Polymer Purification:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the crude polymer and purify by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the polymer with a good solvent (e.g., chloroform or chlorobenzene).
-
Concentrate the polymer solution and re-precipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
-
-
Characterization: Characterize the final polymer for its molecular weight (Mn and PDI) by GPC, thermal stability by TGA, and optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard bulk heterojunction organic solar cell using a BTD-based polymer as the electron donor.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS solution
-
BTD-based polymer donor
-
Fullerene or non-fullerene acceptor (e.g., PC₇₁BM)
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Electron transport layer material (e.g., Ca, LiF)
-
Top electrode material (e.g., Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds. Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Deposition:
-
Prepare a blend solution of the BTD-based polymer and the acceptor in a suitable solvent at a specific donor:acceptor weight ratio (e.g., 1:1.2). The total concentration is typically 10-25 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C).
-
Filter the blend solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds.
-
Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 5-15 minutes) to optimize the morphology.
-
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of Ca (~20-30 nm) or LiF (~0.5-1 nm) followed by a thicker layer of Al (~80-100 nm) as the top electrode.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²).
Protocol 3: Surface Modification of Metal Oxide Layer with this compound
This protocol outlines the use of this compound to form a self-assembled monolayer (SAM) on a metal oxide surface in an inverted solar cell architecture.
Materials:
-
Substrate with a deposited metal oxide layer (e.g., ZnO on ITO)
-
This compound
-
Solvent for SAM solution (e.g., ethanol, THF)
Procedure:
-
Prepare SAM Solution: Prepare a dilute solution of this compound (e.g., 1-5 mM) in a suitable solvent or solvent mixture (e.g., ethanol/THF).
-
Surface Treatment: Immerse the substrate with the metal oxide layer into the SAM solution for a specific duration (e.g., 30 minutes to 12 hours) at room temperature.
-
Rinsing: After immersion, rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate with a stream of nitrogen.
-
Further Device Fabrication: Proceed with the deposition of the active layer and subsequent layers as described in Protocol 2 (with an inverted architecture).
Visualizations
References
- 1. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carboxylic acid as a Building Block for Conductive Polymers
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The 2,1,3-benzothiadiazole (BT) moiety is a cornerstone in the development of advanced organic electronic materials. Its strong electron-withdrawing nature makes it an exceptional acceptor unit for creating donor-acceptor (D-A) type conjugated polymers.[1][2][3] This D-A architecture is critical for tuning the optoelectronic properties of polymers, leading to materials with low bandgaps, strong light absorption, and improved charge carrier mobilities.[1][4] Consequently, BT-based polymers are extensively utilized in a variety of optoelectronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][5]
The introduction of a carboxylic acid group at the 4-position of the BT ring, yielding 2,1,3-Benzothiadiazole-4-carboxylic acid, offers a versatile handle for further chemical modification. While the core BT unit dictates the fundamental electronic properties, the carboxylic acid group can be used to:
-
Enhance Solubility: The polar carboxylic acid group can improve the solubility of the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.
-
Post-Polymerization Modification: It serves as a reactive site for attaching various functional side chains. This can be used to fine-tune properties such as morphology, self-assembly, and biocompatibility for sensing or biomedical applications.
-
Interfacial Engineering: The carboxylic acid can act as an anchoring group to metal oxide surfaces (e.g., TiO₂, ZnO), improving the interfacial contact and charge transfer efficiency in devices like solar cells.
-
Alternative Polymerization Routes: While Stille and Suzuki couplings are common for building the polymer backbone through C-C bond formation, the carboxylic acid group could potentially participate in condensation polymerization to form polyesters or polyamides, integrating the BT unit into different polymer architectures.
The most common synthetic strategy involves incorporating the BT unit via cross-coupling reactions, typically using a di-halogenated BT derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) as the starting material.[1]
Data Presentation: Properties of Benzothiadiazole-Based Polymers
Table 1: Electrochemical and Optical Properties of Selected BT-Containing Polymers
| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Reference |
| Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) | - | - | 1.1 | 1.5 | [6] |
| Poly(DEHT-V-BTD) | -5.3 | -3.6 | 1.7 | 1.8 | [7] |
| BTZI-TRTOR (P1) | -5.01 | -3.96 | - | 1.13 | [8] |
| BTZI-BTOR (P2) | -5.20 | -4.28 | - | 1.05 | [8] |
| BTZI-BTzOR (P3) | -5.12 | -4.28 | - | 0.92 | [8] |
| PCDTBT | -5.50 | -3.60 | - | 1.88 | [9] |
| PBBT6-DPP | -4.55 | -3.90 | - | 0.65 | [9] |
| Thieno[3,2-b]thiophene-BT Copolymer | - | - | 1.51 | 1.62 | [3] |
Table 2: Performance Characteristics of OFETs based on BT-Containing Polymers
| Polymer Name | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| BTZI-TRTOR (P1) | 0.51 | 0.86 | - | [8] |
| BTZI-BTOR (P2) | 0.40 | - | - | [8] |
| BTZI-BTzOR (P3) | 0.50 | 0.95 | - | [8] |
| P2ClBT-TVT | 0.147 | - | - | [10] |
| 4,7-di(9H-carbazol-9-yl)benzo[c][6][11][12]thiadiazole | 10⁻⁴ | - | 10⁵ | [13] |
Experimental Protocols
Protocol 1: Generalized Synthesis of a BT-Containing Polymer via Suzuki Coupling
This protocol describes a general procedure for synthesizing a donor-acceptor copolymer using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The example uses a dibromo-BT derivative as the acceptor monomer and a diboronic ester-functionalized donor monomer.
Materials:
-
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (Acceptor Monomer, M1)
-
9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) (Donor Monomer, M2)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)[5]
-
Toluene (Dry)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M) or Sodium Carbonate (Na₂CO₃)[5]
-
Phenylboronic acid (End-capping agent)
-
Methanol, Acetone, Hexane, Chloroform (for purification)
-
Standard Schlenk line equipment, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add equimolar amounts (e.g., 1 mmol) of the acceptor monomer (M1) and the donor monomer (M2).[5]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2 mol%).
-
Solvent and Base: Add dry toluene (e.g., 12 mL) and the aqueous base solution (e.g., 8 mL of 2 M K₂CO₃).[5]
-
Polymerization: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Let the reaction proceed for 24-48 hours.[5]
-
End-Capping: After the polymerization period, add a small amount of phenylboronic acid to the mixture and stir for another 4-6 hours to terminate the polymer chains by reacting with any remaining bromo- groups.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the crude polymer by filtration. Purify the solid product using Soxhlet extraction with a sequence of solvents (e.g., acetone, hexane, and finally chloroform) to remove catalyst residues, unreacted monomers, and oligomers. The final polymer is typically collected from the chloroform fraction.[5]
-
Drying: Dry the purified polymer under vacuum to obtain the final product, often a fibrous solid.
Protocol 2: Characterization of the Synthesized Polymer
1. Molecular Weight Determination (GPC):
-
Technique: Gel Permeation Chromatography (GPC).
-
Procedure: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chlorobenzene) at an elevated temperature. Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Electrochemical Characterization (Cyclic Voltammetry):
-
Technique: Cyclic Voltammetry (CV).
-
Procedure: Coat a thin film of the polymer onto a working electrode (e.g., platinum or glassy carbon). Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) under an inert atmosphere. Use a platinum wire as the counter electrode and an Ag/AgCl or Ag/Ag+ electrode as the reference.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
The electrochemical bandgap is the difference between the LUMO and HOMO levels.
-
3. Optical Properties (UV-Vis Spectroscopy):
-
Technique: UV-Visible Absorption Spectroscopy.
-
Procedure: Analyze the polymer in both solution (e.g., in chloroform) and as a thin film spin-coated onto a quartz substrate.
-
Data Analysis: Identify the absorption maxima (λ_max). Determine the optical bandgap (E_g_opt) from the onset of the absorption edge (λ_onset) of the thin-film spectrum using the formula: E_g_opt (eV) = 1240 / λ_onset (nm).
Mandatory Visualizations
Caption: General workflow for synthesis and characterization.
Caption: Donor-Acceptor (D-A) polymer architecture.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,1,3-Benzothiadiazole-4-carboxylic Acid in OLEDs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) and its derivatives are a significant class of heterocyclic compounds extensively utilized in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1][2][3] The BTD core is characterized by its electron-deficient nature, which makes it an excellent building block for creating materials with tailored electronic and photophysical properties.[1][3] When combined with electron-donating moieties, BTD derivatives can form donor-acceptor (D-A) structures that are crucial for efficient charge transport and light emission in OLED devices.[4] The inclusion of a carboxylic acid group, as in 2,1,3-Benzothiadiazole-4-carboxylic acid, offers a functional handle for further molecular engineering, though its direct application in high-performance OLEDs is not widely documented in current literature.[1] This document provides an overview of the potential applications, relevant experimental protocols, and key data related to the use of BTD-based materials in OLEDs, with a focus on the structural attributes of this compound.
Role in OLEDs: A Structural Perspective
The 2,1,3-benzothiadiazole unit is a versatile component in the design of materials for various layers within an OLED stack.[5][6] Its strong electron-withdrawing properties are beneficial for creating materials for:
-
Emissive Layers (EML): As part of a larger D-A molecule, the BTD core can tune the emission color and improve the photoluminescence quantum yield.[7][8]
-
Electron Transport Layers (ETL): The inherent electron-deficient character of BTD facilitates the transport of electrons from the cathode towards the emissive layer.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), BTD-containing molecules can serve as hosts for phosphorescent emitters.
While specific performance data for OLEDs using this compound as a primary component is scarce, the carboxylic acid functional group suggests potential utility in modifying electrode surfaces to improve charge injection or as an anchoring group for other functional layers, a role it plays in dye-sensitized solar cells (DSSCs).[9][10][11]
Data Presentation
| Emitter (BTD Derivative) | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | Color |
| TBAN (TPA-Anthracene-BTD) | Non-doped | 5.7% | 74,820 | 596 | Orange |
| BTT2TPA (TPA-BTT derivative) | Doped | 5.9% | Not Reported | 632 | Red |
| BTZ-DMAC (Acridine-BTD) | Doped | 8.8% | 1.06 | 636 | Red |
| Compound 19 (from a 2020 review) | Not specified | 3.1% | 8,330 | Orange-Red EL | Orange-Red |
TPA = Triphenylamine; BTT = Thieno[2,3-f]-2,1,3-benzothiadiazole; EQE = External Quantum Efficiency.
Experimental Protocols
The following are generalized protocols for the synthesis of BTD derivatives and the fabrication of OLED devices. These can be adapted for work with this compound.
Synthesis of 2,1,3-Benzothiadiazole Derivatives
A common route for the synthesis of the BTD core involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride.[12] Further functionalization, such as bromination, is often performed to enable subsequent cross-coupling reactions like Suzuki or Stille couplings to build more complex molecules.[4][12]
Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (a common precursor)
-
Starting Material: o-phenylenediamine.
-
Step 1: Formation of the BTD core: React o-phenylenediamine with two equivalents of thionyl chloride in a suitable solvent like pyridine. This reaction typically yields 2,1,3-Benzothiadiazole.[12]
-
Step 2: Bromination: The resulting 2,1,3-Benzothiadiazole is then brominated using liquid bromine and hydrogen bromide to yield 4,7-dibromo-2,1,3-benzothiadiazole.[12]
-
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
OLED Device Fabrication
A general procedure for fabricating a solution-processed OLED is outlined below.
Protocol: Fabrication of a multilayer OLED by spin-coating and thermal evaporation
-
Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate.
-
The film is then annealed on a hotplate (e.g., at 120-150°C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
The BTD-containing emissive material is dissolved in a suitable organic solvent (e.g., chloroform, toluene).
-
The solution is then spin-coated on top of the HIL. The spin speed and solution concentration are optimized to achieve the desired film thickness.
-
The substrate is then annealed to remove the solvent.
-
-
Electron Transport and Injection Layers Deposition:
-
The substrate is transferred to a high-vacuum thermal evaporation chamber.
-
An electron transport layer (e.g., TPBi) and an electron injection layer (e.g., Lithium Fluoride - LiF) are deposited by thermal evaporation.
-
-
Cathode Deposition:
-
Finally, a metal cathode (e.g., Aluminum - Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
-
Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
Visualizations
The following diagrams illustrate the general workflow for OLED fabrication and the fundamental electronic processes within a BTD-based OLED.
Caption: General workflow for the fabrication of a solution-processed OLED device.
Caption: Energy level diagram illustrating charge injection, transport, and recombination in an OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Benzothiadiazole–ethynylthiophenezoic acid as an acceptor of photosensitizer for efficient organic dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2,1,3-Benzothiadiazole Carboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for a wide range of applications, including gas storage, catalysis, chemical sensing, and drug delivery. The incorporation of specific functional organic linkers can impart unique properties to the resulting MOFs. 2,1,3-Benzothiadiazole and its derivatives are of particular interest as linkers due to their inherent fluorescence, which can be exploited for the development of luminescent MOFs for sensing applications.[1][2][3]
This document provides detailed application notes and protocols for the synthesis of MOFs using 2,1,3-benzothiadiazole-based carboxylic acid linkers. It is important to note that while the primary focus is on 2,1,3-benzothiadiazole-4-carboxylic acid, the available scientific literature predominantly features the use of its dicarboxylic and tetracarboxylic acid derivatives, such as 2,1,3-benzothiadiazole-4,7-dicarboxylic acid (H₂BTDC) and 4,4'-(benzothiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB), in the synthesis of stable, porous MOFs. The protocols detailed herein are based on these established linkers and are intended to serve as a foundational guide for researchers. These methods can be adapted and optimized for the synthesis of novel MOFs with the mono-carboxylic acid linker.
Applications of 2,1,3-Benzothiadiazole-Based MOFs
The primary application of MOFs synthesized with 2,1,3-benzothiadiazole carboxylic acid linkers is in the field of luminescent chemical sensing .[1][2][3] The benzothiadiazole moiety acts as a fluorophore, and the porous structure of the MOF allows for the selective binding of analytes, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). This "turn-on" or "turn-off" sensing mechanism enables the detection of various analytes with high sensitivity and selectivity.[1]
Key Application Areas:
-
Environmental Monitoring: Detection of pollutants such as heavy metal ions and organic contaminants in water.
-
Biomedical Diagnostics: Sensing of biomarkers, amino acids, and pharmaceuticals. For instance, a Zr-based MOF decorated with a benzothiadiazole derivative has been used for the luminescent sensing of diclofenac and ibuprofen in wastewater.[4]
-
Industrial Process Control: Monitoring of chemical concentrations in real-time.
-
Drug Development: A nanosized anionic MOF incorporating a thiadiazole group has been explored for controlled oral drug delivery.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative MOFs synthesized with 2,1,3-benzothiadiazole dicarboxylic acid linkers.
Table 1: Structural and Physical Properties of Benzothiadiazole-Based MOFs
| MOF Name/System | Metal Node | Linker | BET Surface Area (m²/g) | Pore Size (Å) | Reference |
| Zr_BTDZ | Zr(IV) | 4,4'-(benzothiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) & (p-terphenyl)-4,4′′-dicarboxylic acid (H₂TPDC) | 3770 | 18 - 22 | [4] |
| ZJU-64-NSN | Zn(II) | 4,4'-(benzo[c][1][4][5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA) | Not Reported | Not Reported | [5] |
Table 2: Performance Data in Sensing Applications
| MOF Name/System | Analyte | Detection Limit | Emission Maximum (nm) | Sensing Mechanism | Reference |
| Zr_BTDZ | Diclofenac (DCF) | 4.1 x 10⁻⁶ M | 516 | Luminescence Quenching | [4] |
| Zr_BTDZ | Ibuprofen (IBR) | 1.6 x 10⁻⁶ M | 516 | Luminescence Enhancement | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of MOFs using 2,1,3-benzothiadiazole dicarboxylic acid linkers. These protocols are based on solvothermal synthesis methods, which are commonly employed for MOF synthesis.
Protocol 1: Synthesis of a Zirconium-Based MOF (Zr_BTDZ)
This protocol describes the synthesis of a mixed-linker Zr(IV)-based MOF, [Zr₆O₄(OH)₇(H₂O)₃(TPDC)₃(BTDZ)₁.₅], with a UiO-68 type structure.[4]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
(p-terphenyl)-4,4′′-dicarboxylic acid (H₂TPDC)
-
4,4'-(benzothiadiazole-4,7-diyl)dibenzoic acid (H₂BTDZ)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄, H₂TPDC, and H₂BTDZ in DMF. The molar ratio of the reactants should be optimized based on the desired linker incorporation.
-
Add a specific amount of acetic acid to the solution as a modulator to control the crystallite size and morphology.
-
Seal the vial and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the resulting crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a volatile solvent like ethanol or acetone to remove any unreacted precursors and residual DMF.
-
Dry the product under vacuum at an elevated temperature (e.g., 150 °C) to activate the framework by removing the solvent molecules from the pores.
Protocol 2: Synthesis of a Zinc-Based Nanosized MOF (ZJU-64-NSN)
This protocol outlines the synthesis of a nanosized anionic Zn(II)-based MOF for potential drug delivery applications.[5] The size of the resulting nanoparticles can be controlled by adjusting the concentration of the metal salt.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-(benzo[c][1][4][5]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA)
-
Adenine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitric acid
Procedure for 300 nm ZJU-64-NSN:
-
In a suitable reaction vessel, combine 28 mg of H₂BTDBA, 8 mg of adenine, and 292 mg of Zn(NO₃)₂·6H₂O.[5]
-
Add 12 mL of DMF, 1 mL of deionized water, and 40 µL of nitric acid to the mixture.[5]
-
Subject the mixed solution to ultrasonic mixing until a uniform suspension is obtained.
-
Heat the mixture with stirring at 130 °C for 24 hours.[5]
-
Collect the resulting yellow powder by centrifugation at 13,000 rpm for 10 minutes.[5]
-
Wash the product three times with DMF and then three times with methanol.[5]
-
Soak the yellow powder in DMF and methanol overnight.[5]
-
Dry the final product at 60 °C.[5]
Visualizations
Synthesis Workflow
The following diagram illustrates a general solvothermal synthesis workflow for producing MOFs with 2,1,3-benzothiadiazole carboxylic acid linkers.
Caption: General workflow for the solvothermal synthesis of MOFs.
Luminescent Sensing Mechanism
This diagram illustrates the logical relationship in a typical luminescent sensing application using a benzothiadiazole-based MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Emission Library and Applications of 2,1,3-Benzothiadiazole and Its Derivative-Based Luminescent Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: 2,1,3-Benzothiadiazole-4-carboxylic Acid as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) derivatives are a prominent class of heterocyclic fluorophores recognized for their unique photophysical properties, including high quantum yields and environmental sensitivity.[1][2] The introduction of a carboxylic acid moiety at the 4-position of the BTD scaffold is hypothesized to create an effective chelation site for metal ions. This interaction is expected to modulate the fluorescence output of the molecule, offering a mechanism for metal ion detection. While direct experimental data for 2,1,3-Benzothiadiazole-4-carboxylic acid as a metal ion probe is not extensively documented in publicly available literature, its potential as a "turn-off" fluorescent sensor is inferred from the behavior of structurally similar BTD derivatives.[3] This document provides a summary of its anticipated performance and detailed protocols for its application in metal ion detection, primarily focusing on common target ions for benzothiadiazole-based sensors like ferric (Fe³⁺) and cupric (Cu²⁺) ions.[3]
Principle of Detection
The anticipated mechanism for metal ion sensing by this compound involves the coordination of a metal ion with the carboxylic acid group and a nitrogen atom of the thiadiazole ring.[3] This binding event perturbs the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a non-radiative decay of the excited state and subsequent quenching of the fluorescence emission.[3][4] This "turn-off" response provides a measurable signal for the presence and concentration of the target metal ion.[3]
Quantitative Data
| Probe | Target Ion | Limit of Detection (LOD) | Response Type | Solvent System |
| Hypothetical BTD-4-COOH | Fe³⁺/Cu²⁺ | Not Determined | Expected "Turn-off" | Aqueous/Organic Mixtures |
| Benzothiazole-based Sensor 1 | Fe³⁺ | 8.43 µM | "Turn-off" | Aqueous Solution |
| Benzothiazole-based Sensor 2 | Fe³⁺ | 5.86 µM | "Turn-off" | Aqueous Solution |
| Naphthalimide-benzothiazole Probe | Fe³⁺ | 1.05 µM | "Turn-off" | Not Specified |
| Benzothiazolylhydrazone-based Probe | Cu²⁺ | Not Specified | "Turn-on" | Not Specified |
| Benzothiazole-based Chemosensor BTN | Cu²⁺ | 3.3 µM | "Off-on" | Not Specified |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar benzothiadiazole derivatives. The starting material for this synthesis is 3,4-diaminobenzoic acid.
Materials:
-
3,4-diaminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-diaminobenzoic acid in anhydrous toluene.
-
Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred solution over 30 minutes. Caution: This step is exothermic and produces HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After complete addition, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Workflow for Metal Ion Detection
Fluorescence Titration Protocol
This experiment determines the sensitivity of the probe to the target metal ion.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solution of the target metal ion (e.g., 10 mM FeCl₃ or CuCl₂ in deionized water).
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl).
Procedure:
-
Prepare a series of vials containing the same concentration of the fluorescent probe in the chosen buffer.
-
Add increasing concentrations of the metal ion stock solution to each vial.
-
Incubate the solutions for a short period to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be determined from the absorption maximum of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Determination of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (fluorescence of the probe without any metal ion).
-
k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.[5]
Procedure:
-
Measure the fluorescence intensity of the probe solution (blank) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
From the fluorescence titration data, plot the fluorescence intensity against the low concentrations of the metal ion.
-
Determine the slope (k) of the linear regression of this plot.
-
Calculate the LOD using the formula above.
Determination of Binding Stoichiometry (Job's Plot)
A Job's plot is used to determine the binding stoichiometry of the probe-metal ion complex.[6]
Procedure:
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Measure the fluorescence intensity of each solution.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.
-
The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 suggests a 1:1 binding ratio.[3]
Conclusion
While further experimental validation is required, this compound shows promise as a "turn-off" fluorescent probe for the detection of metal ions such as Fe³⁺ and Cu²⁺.[3] The protocols outlined in this document provide a framework for researchers to synthesize, characterize, and evaluate the performance of this and similar benzothiadiazole-based fluorescent sensors for applications in analytical chemistry, environmental monitoring, and biological systems.
References
Functionalization of 2,1,3-Benzothiadiazole-4-carboxylic Acid for Sensor Applications: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,1,3-Benzothiadiazole (BTD) is a fluorescent heterocyclic compound that serves as a versatile building block in the development of optical sensing devices, organic electronics, and biomarkers.[1][2][3] Its appeal stems from high photostability and the electron-accepting nature of the BTD core, which makes its photophysical properties highly sensitive to its molecular environment.[4][5] The introduction of a carboxylic acid group at the 4-position, yielding 2,1,3-Benzothiadiazole-4-carboxylic acid (BTD-4-COOH), provides a crucial functional handle for further derivatization. This carboxylic acid moiety can act as a coordination site for analytes or be covalently modified to attach various recognition elements, enabling the design of highly specific chemosensors and biosensors.[4]
This document provides detailed application notes and protocols for the functionalization of BTD-4-COOH and its use in sensor development.
Functionalization Strategies for Sensor Development
The carboxylic acid group of BTD-4-COOH is the primary site for functionalization. The two main strategies involve either utilizing the carboxyl group directly as a binding site or using it as a chemical handle to conjugate other molecules.
1.1. Direct Use as a Recognition Site: Metal Ion Sensing The carboxyl group, in conjunction with the nitrogen atoms of the thiadiazole ring, can act as a chelating site for metal ions.[4] This interaction perturbs the intramolecular charge transfer (ICT) characteristics of the BTD fluorophore, often leading to a change in its fluorescence emission.[1] This is commonly observed as fluorescence quenching, providing a "turn-off" sensing mechanism.[4] Cations such as ferric (Fe³⁺) and cupric (Cu²⁺) ions are common targets for sensors based on BTD derivatives.[4]
1.2. Covalent Modification via Amide Coupling A robust and widely used strategy is to conjugate amine-containing molecules to the carboxylic acid via amide bond formation. This approach allows the BTD fluorophore to be linked to a vast array of recognition elements, including:
-
Biomolecules: Peptides, proteins (e.g., antibodies, enzymes), and amine-modified oligonucleotides for highly specific biosensing.
-
Small Molecule Ligands: Specific receptors for target analytes.
-
Linkers and Spacers: To optimize the sensor's spatial arrangement and minimize steric hindrance.
This covalent functionalization is typically achieved using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
Sensor Performance and Quantitative Data
While extensive data specifically for this compound is not widely published, the performance of related BTD derivatives provides a strong benchmark for its potential in sensor applications.[4] The following table summarizes the performance of various BTD-based sensors for different analytes.
| Sensor Platform | Target Analyte(s) | Limit of Detection (LOD) | Response Type | Reference |
| Imidazo-benzothiadiazole derivative | Mercury (Hg²⁺) | 0.13 mg/mL | Fluorescence Quenching | [6] |
| Imidazo-benzothiadiazole derivative | Acetate (AcO⁻) | 1.07 mg/mL | Fluorescence Quenching | [6] |
| Benzothiazole-based Sensor 1 | Ferric (Fe³⁺) | 8.43 µM | "Turn-off" (Quenching) | [4] |
| Benzothiazole-based Sensor 2 | Ferric (Fe³⁺) | 5.86 µM | "Turn-off" (Quenching) | [4] |
| Eu³⁺ Metal-Organic Framework (MOF) with BTD-dibenzoic acid linker | Aluminum (Al³⁺) | 2.9 ppm | "Turn-on" (Enhancement) | [7] |
| Eu³⁺ Metal-Organic Framework (MOF) with BTD-dibenzoic acid linker | Gallium (Ga³⁺) | 10.2 ppm | "Turn-on" (Enhancement) | [7] |
Experimental Protocols
Protocol 1: Amide Coupling of BTD-4-COOH to an Amine-Containing Molecule
This protocol describes the general procedure for activating the carboxylic acid of BTD-4-COOH with EDC/NHS and subsequent coupling to a primary amine.
Materials:
-
This compound (BTD-4-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., peptide, protein, or other ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Prepare BTD-4-COOH Solution: Dissolve BTD-4-COOH in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Activate Carboxyl Groups:
-
Dilute the BTD-4-COOH stock solution in Activation Buffer.
-
Add EDC and NHS to the solution. A 5-fold molar excess of EDC and a 2-fold molar excess of NHS over BTD-4-COOH is recommended as a starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Prepare Amine Solution: Dissolve the amine-containing molecule in Coupling Buffer (pH 7.4). The concentration will depend on the specific molecule being conjugated.
-
Conjugation Reaction:
-
Add the activated BTD-NHS ester solution to the amine-containing solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench Reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-ester and incubate for 15 minutes.
-
Purification: Remove unreacted BTD and coupling reagents.
-
For protein conjugates, purify the sample by dialysis against PBS or using a size-exclusion chromatography column.
-
For small molecule conjugates, purification may require reverse-phase HPLC.
-
-
Characterization: Confirm conjugation using UV-Vis and fluorescence spectroscopy. The presence of the BTD fluorophore will introduce characteristic absorption and emission peaks.
Protocol 2: "Turn-Off" Sensing of Metal Ions
This protocol details the use of unmodified BTD-4-COOH as a fluorescent "turn-off" sensor for metal ions like Fe³⁺ or Cu²⁺.
Materials:
-
This compound (BTD-4-COOH)
-
Stock solutions of target metal ions (e.g., FeCl₃, CuSO₄) of known concentration.
-
Solvent system (e.g., Aqueous/Organic mixtures like Water/DMSO or Water/Acetonitrile).[4]
-
pH buffer (e.g., HEPES or Tris buffer) to maintain consistent pH.
Procedure:
-
Prepare Sensor Solution: Prepare a stock solution of BTD-4-COOH in a suitable organic solvent (e.g., DMSO). Dilute this stock solution into the desired aqueous buffer to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Establish Baseline Fluorescence: Transfer the sensor solution to a quartz cuvette and measure its fluorescence emission spectrum using a spectrofluorometer. Excite at the absorption maximum of BTD-4-COOH and record the emission spectrum. The peak emission intensity is your baseline (F₀).
-
Titration with Metal Ions:
-
Sequentially add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Measure the fluorescence emission spectrum and record the peak intensity (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity (or F/F₀) against the concentration of the added metal ion.
-
The resulting plot can be used to determine the sensor's sensitivity and the limit of detection (LOD).
-
To determine binding stoichiometry, a Job's plot analysis can be performed.[4]
-
Visualizations
Functionalization and Sensing Workflows
Caption: Amide coupling workflow for BTD-4-COOH functionalization.
Caption: Hypothesized "turn-off" metal ion detection pathway.[4]
Caption: Experimental workflow for sensor titration analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Benzothiadiazole-Based Eu3+ Metal-Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki and Stille Coupling Reactions with 2,1,3-Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif in medicinal chemistry, materials science, and diagnostics.[1][2][3] Its unique electron-deficient character, rigid planar structure, and capacity for versatile functionalization make it an invaluable building block for creating novel therapeutic agents, fluorescent probes, and organic electronics.[1][2][3] Among the most powerful methods for the functionalization of the BTD core are the palladium-catalyzed Suzuki and Stille cross-coupling reactions. These reactions enable the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents, which is crucial for tuning the pharmacological and photophysical properties of BTD derivatives.
This document provides detailed application notes and experimental protocols for performing Suzuki and Stille coupling reactions on 2,1,3-benzothiadiazole derivatives, with a focus on the commonly used starting material, 4,7-dibromo-2,1,3-benzothiadiazole.
Core Functionalization Strategies
The functionalization of the 2,1,3-benzothiadiazole ring can be achieved through several key strategies, including electrophilic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the fused thiadiazole ring deactivates the benzenoid ring towards electrophilic attack while activating it for nucleophilic substitution and cross-coupling reactions, particularly at the 4 and 7 positions when substituted with appropriate leaving groups like bromine.[1]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly effective for creating a diverse library of functionalized BTD derivatives from precursors like 4,7-dibromo-2,1,3-benzothiadiazole.[1][4]
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.
General Reaction Scheme:
Caption: General scheme of a Suzuki coupling reaction with a brominated 2,1,3-benzothiadiazole derivative.
Experimental Protocol: Suzuki Coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an Arylboronic Acid.[1]
-
Reaction Setup: In a nitrogen-flushed reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired arylboronic acid (2.2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand like SPhos (4 mol%).
-
Addition of Reagents: Add a base, typically potassium phosphate (K₃PO₄, 3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.[1]
Quantitative Data: Suzuki Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,7-dibromo-2,1,3-benzothiadiazole | 2-thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 72 | N/A | [5] |
| 4,7-dibromo-2,1,3-benzothiadiazole | 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/Ethanol | Reflux | 45 | 92 | [6] |
| 5-Boryl-2,1,3-benzothiadiazole | Various (hetero)aryl bromides | Pd(OAc)₂/XPhos or PdCl₂(dppf) | K₃PO₄ | N/A | 80 | 21 | Good to Excellent | [7][8] |
Stille Coupling Reactions
The Stille coupling reaction involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. It is a highly effective method for generating C-C bonds and is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki reaction.
General Reaction Scheme:
Caption: General scheme of a Stille coupling reaction with a brominated 2,1,3-benzothiadiazole derivative.
Experimental Protocol: Stille Coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an Organostannane Reagent.[1]
-
Reaction Setup: In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 2.2 equivalents) in a suitable solvent such as toluene.
-
Degassing: Purge the solution with nitrogen for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst, for instance, tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 2 mol%) and a phosphine ligand like tri(o-tolyl)phosphine (7.3 mol%).
-
Reaction Conditions: Flush the mixture with nitrogen for an additional 15 minutes. Heat the reaction mixture to reflux and monitor its progress.
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel to yield the desired 4,7-disubstituted-2,1,3-benzothiadiazole.[1]
Quantitative Data: Stille Coupling Reactions
| Starting Material | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-(tributylstannyl)selenophene | Pd(PPh₃)₂Cl₂ | THF | Reflux | N/A | N/A | [5] |
| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-(tributylstannyl)pyridine | Pd(PPh₃)₂Cl₂ | THF | Reflux | 70 | N/A | [5] |
| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-(tributylstannyl)-3,4-ethylenedioxythiophene | Pd(PPh₃)₂Cl₂ | THF | Reflux | 48 | 85 | [5] |
| 4,7-dibromobenzo[d][1][5][7]thiadiazole | 2-tributylstannylthiophene | PdCl₂(PPh₃)₂ | Toluene | N/A | N/A | Moderate |
Generalized Experimental Workflow
The development of functionalized 2,1,3-benzothiadiazole derivatives typically follows a structured workflow, from the initial synthesis of a key intermediate to biological or materials-based evaluation.
Caption: A generalized workflow for the synthesis and evaluation of 2,1,3-benzothiadiazole derivatives.[1]
Applications in Drug Development and Materials Science
The ability to readily synthesize a diverse range of 2,1,3-benzothiadiazole derivatives via Suzuki and Stille coupling has significant implications for drug discovery and materials science. In medicinal chemistry, these derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, functionalized BTDs have been shown to modulate the JAK/STAT3 and PI3K/AKT/mTOR signaling pathways.
In materials science, the tunable electronic and photophysical properties of BTD derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors.[8] The donor-acceptor-donor (D-A-D) architectures, often constructed using these coupling methods, are particularly important for these applications.[5]
Conclusion
The Suzuki and Stille cross-coupling reactions are indispensable tools for the functionalization of the 2,1,3-benzothiadiazole core.[1] The protocols and data presented herein provide a comprehensive guide for researchers to synthesize a wide array of BTD derivatives for applications in drug development and materials science. The versatility of these reactions, coupled with the unique properties of the BTD scaffold, ensures their continued importance in advancing these scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Quenching Studies with 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting fluorescence quenching studies using 2,1,3-Benzothiadiazole-4-carboxylic acid. This compound and its derivatives are valuable fluorophores for developing chemosensors due to their sensitivity to the local environment, which can be harnessed for detecting various analytes such as metal ions and biomolecules.[1][2] The protocols outlined below are based on established methodologies for similar benzothiadiazole-based fluorescent probes.
Overview and Principle
2,1,3-Benzothiadiazole (BTD) derivatives are a class of fluorophores whose photophysical properties are often sensitive to their surroundings, making them ideal candidates for the development of chemosensors.[1][2] The introduction of a carboxylic acid group at the 4-position of the BTD core provides a potential coordination site for analytes, particularly metal ions, which can lead to a modulation of its fluorescence emission upon binding.[1]
Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by its interaction with another substance, termed a quencher. This phenomenon can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent ground-state complex (static quenching) or through collisional deactivation (dynamic quenching).[2][3] By monitoring the change in fluorescence intensity as a function of the quencher concentration, one can elucidate the nature of the interaction and quantify its parameters, such as binding constants and stoichiometry.
The primary method of analysis for fluorescence quenching data is the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
kₑ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot of F₀/F versus [Q] is indicative of a single type of quenching process (either static or dynamic).[3][4]
Potential Applications
-
Metal Ion Detection: The carboxylic acid moiety of this compound makes it a promising candidate for the selective detection of metal ions such as Fe³⁺ and Cu²⁺ through a "turn-off" fluorescence sensing mechanism.[1]
-
Biomolecule Interaction Studies: Fluorescence quenching can be employed to study the binding of this molecule to proteins, such as bovine serum albumin (BSA), providing insights into binding affinities and mechanisms.[4][5]
-
Environmental Sensing: Derivatives of benzothiadiazole have been explored for the detection of nitroaromatic compounds, which are common environmental pollutants.[6]
Experimental Protocols
Materials and Reagents
-
This compound
-
Solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution, depending on solubility and the specific application)[1][7]
-
Quencher stock solutions (e.g., metal salts like FeCl₃, CuCl₂, or a solution of the protein of interest)[1]
-
Buffer solution (e.g., Tris-HCl, PBS, HEPES, chosen to maintain a stable pH and not interfere with the interaction being studied)
-
High-purity water
-
Spectro-grade solvents
-
Quartz cuvettes (1 cm path length)[7]
Instrumentation
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Preparation of Stock Solutions
-
Fluorophore Stock Solution (e.g., 1 mM): Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to a final concentration of 1 mM.[1][7] Store this solution protected from light.
-
Quencher Stock Solutions (e.g., 10 mM): Prepare stock solutions of the desired quenchers (e.g., metal salts, proteins) in the appropriate solvent or buffer.[1] For protein solutions, it is often necessary to determine the exact concentration spectrophotometrically.
Fluorescence Titration Experiment
This experiment is designed to measure the quenching of the fluorophore's emission upon the addition of a quencher.
-
Set up the Fluorometer: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission wavelengths. The optimal excitation wavelength can be determined from the absorption spectrum of this compound.
-
Prepare the Sample Cuvette: In a quartz cuvette, add a fixed volume of the buffer solution and a small aliquot of the fluorophore stock solution to achieve a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range). The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[7]
-
Record the Initial Fluorescence: Place the cuvette in the fluorometer and record the fluorescence emission spectrum. The intensity at the emission maximum will be your F₀.
-
Titrate with the Quencher: Add small, successive aliquots of the quencher stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Data Collection: Record the fluorescence intensity (F) at the emission maximum after each addition of the quencher. Also, record the total volume in the cuvette to correct for dilution if necessary. The correction can be applied using the formula: F_corrected = F_observed * (V_initial + V_added) / V_initial.
Data Analysis
-
Stern-Volmer Plot: Plot F₀/F versus the concentration of the quencher [Q].
-
Determination of Kₛᵥ: If the plot is linear, perform a linear regression to determine the slope, which is equal to the Stern-Volmer quenching constant (Kₛᵥ).[3]
-
Determination of Binding Constant (for static quenching): For static quenching, the binding constant (Kₐ) can be determined from the Stern-Volmer constant (Kₛᵥ = Kₐ). For more complex binding equilibria, other models and plots, such as the modified Stern-Volmer plot or Scatchard plot, may be necessary.[4][5]
Data Presentation
Quantitative data from fluorescence quenching studies should be summarized in clearly structured tables for easy comparison.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Solvent | Reference |
| λₘₐₓ (Absorption) | ~350-450 nm | Varies | [8] |
| λₘₐₓ (Emission) | ~450-550 nm | Varies | [8] |
| Stokes Shift | Large | Varies | [8] |
| Quantum Yield (Φ) | Varies | Varies | - |
Note: Specific values are highly dependent on the solvent and experimental conditions. The values provided are typical ranges for benzothiadiazole derivatives.
Table 2: Stern-Volmer Quenching Constants for this compound with Various Quenchers
| Quencher | Kₛᵥ (M⁻¹) | Quenching Mechanism | Conditions (Solvent, pH, Temp) |
| Fe³⁺ | Data not available | Static (hypothesized) | Aqueous Buffer, pH 7.4, 25°C |
| Cu²⁺ | Data not available | Static (hypothesized) | Aqueous Buffer, pH 7.4, 25°C |
| Bovine Serum Albumin | Data not available | Static (typical for proteins) | PBS, pH 7.4, 25°C |
| Nitroaromatic X | Data not available | Static (typical) | Acetonitrile, 25°C |
Note: Direct experimental data for this compound is limited in publicly available literature. The table is a template to be filled with experimentally determined values.
Visualizations
Experimental Workflow
Caption: General experimental workflow for fluorescence quenching studies.
Hypothesized Quenching Mechanism by a Metal Ion
Caption: Hypothesized static quenching mechanism via complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Designing Novel Fluorophores Based on the 2,1,3-Benzothiadiazole Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and utilization of novel fluorophores based on the versatile 2,1,3-benzothiadiazole (BTD) core. The unique photophysical properties of BTD derivatives, including their high photostability, large Stokes shifts, and sensitivity to the molecular environment, make them exceptional candidates for developing advanced fluorescent probes for a wide range of biological applications.
Design Principles of 2,1,3-Benzothiadiazole-Based Fluorophores
The 2,1,3-benzothiadiazole core is an electron-deficient heteroaromatic system that serves as an excellent acceptor moiety in donor-acceptor (D-A) type fluorophores. The fundamental design strategy involves the functionalization of the BTD core at the 4- and 7-positions with various electron-donating groups. This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the primary mechanism governing the photophysical properties of these fluorophores.
Key characteristics of BTD-based fluorophores include:
-
High Photostability: The robust aromatic nature of the BTD core imparts excellent resistance to photobleaching, enabling long-term imaging experiments.[1]
-
Large Stokes Shifts: The significant difference between the absorption and emission maxima, a hallmark of BTD derivatives, minimizes self-quenching and spectral overlap in multiplex imaging.[2]
-
Solvatochromism: The emission wavelength of many BTD fluorophores is highly sensitive to the polarity of the surrounding environment, making them valuable as probes for sensing changes in the cellular microenvironment.
-
Tunable Emission: By carefully selecting the electron-donating substituents, the emission color of BTD fluorophores can be tuned across the visible spectrum, from blue to red and even into the near-infrared (NIR) range.
Photophysical Properties of Representative 2,1,3-Benzothiadiazole Fluorophores
The following table summarizes the key photophysical properties of a selection of 4,7-disubstituted BTD derivatives, showcasing the tunability of their spectral characteristics.
| Compound Name | Donor Group | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| T-BTD | Thiophene | 450 | 560 | 110 | 0.45 | THF | [3] |
| TMS-T-BTD | Trimethylsilyl-thiophene | 460 | 575 | 115 | 0.55 | THF | [3] |
| BTDPhOMe | Methoxy-phenylethynyl | ~400 | ~550 | ~150 | High in apolar solvents | Varied | |
| BTDPhNMe₂ | N,N-dimethylamino-phenylethynyl | ~450 | ~600 | ~150 | High in apolar solvents | Varied | |
| BTTD-NO₂ | Dodecyl-thiophenyl (nitro-substituted BTD) | ~530 | Quenched | - | - | Chloroform | [3] |
| BTTD-NH₂ | Dodecyl-thiophenyl (amino-substituted BTD) | ~580 | ~650 | ~70 | - | Chloroform | [3] |
Experimental Protocols
Synthesis of a Representative 4,7-Disubstituted-2,1,3-Benzothiadiazole Fluorophore
This protocol describes the synthesis of a 4,7-diaryl-2,1,3-benzothiadiazole derivative via a Suzuki cross-coupling reaction, a widely used and versatile method for C-C bond formation.[1] The key starting material is 4,7-dibromo-2,1,3-benzothiadiazole.
3.1.1. Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole (Intermediate)
Materials:
-
2,1,3-Benzothiadiazole
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Deionized water
-
Diethyl ether
-
Ethanol
-
Round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a two-necked round-bottomed flask, dissolve 2,1,3-benzothiadiazole in hydrobromic acid (48%).
-
Prepare a solution of bromine in hydrobromic acid and place it in a dropping funnel.
-
Cool the flask containing the 2,1,3-benzothiadiazole solution to 0°C using an ice bath.
-
Slowly add the bromine solution dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Following the stirring period, heat the mixture to reflux for 6 hours. An orange precipitate should form.
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite to quench any excess bromine.
-
Collect the solid product by filtration and wash thoroughly with deionized water, followed by diethyl ether.
-
Purify the crude product by recrystallization from ethanol to yield 4,7-dibromo-2,1,3-benzothiadiazole as an off-white solid.
3.1.2. Suzuki Cross-Coupling Reaction
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Arylboronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, 2M aqueous solution)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole and the arylboronic acid or ester.
-
Add anhydrous toluene to the flask and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the aqueous base solution.
-
Heat the reaction mixture to reflux under the inert atmosphere for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole fluorophore.
Protocol for Live Cell Imaging of Lipid Droplets
This protocol provides a general guideline for staining and imaging intracellular lipid droplets in live mammalian cells using a BTD-based fluorescent probe. Optimization may be required for different cell types and imaging systems.
Materials:
-
Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
BTD-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the BTD-based probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a confocal microscope equipped with appropriate laser lines and emission filters for the specific BTD fluorophore.
Application in Elucidating a Signaling Pathway: Hypoxia Detection
Certain BTD derivatives can be designed as "turn-on" fluorescent probes for detecting cellular hypoxia. This is achieved by incorporating nitro groups onto the BTD core, which quench the fluorescence. Under hypoxic conditions, endogenous nitroreductase enzymes are upregulated and reduce the nitro groups to fluorescent amino groups, leading to a significant increase in fluorescence intensity.[3]
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
BTD-based fluorophores can be engineered to act as substrates for specific enzymes. In their intact state, the fluorophore's emission might be quenched. Upon enzymatic cleavage, a fluorescent fragment is released, resulting in a "turn-on" signal. This principle can be adapted for high-throughput screening (HTS) to identify enzyme inhibitors.
References
- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies (Journal Article) | OSTI.GOV [osti.gov]
- 2. A novel quenched fluorescent activity-based probe reveals caspase-3 activity in the endoplasmic reticulum during apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Non-Fullerene Acceptors Utilizing 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-fullerene acceptors (NFAs) have revolutionized the field of organic photovoltaics (OPVs), leading to significant increases in power conversion efficiencies (PCEs). Among the various building blocks used to construct high-performance NFAs, 2,1,3-benzothiadiazole (BT) has emerged as a key component due to its strong electron-withdrawing nature, rigid planar structure, and tunable optoelectronic properties. The strategic incorporation of the BT moiety, often in an Acceptor-Donor-Acceptor (A-D-A) or A-D-A'-D-A architecture, allows for precise control over the frontier molecular orbital energy levels, absorption spectra, and charge transport characteristics of the resulting NFA.
This document provides detailed application notes and experimental protocols for the synthesis of NFAs, with a specific focus on the utilization of 2,1,3-Benzothiadiazole-4-carboxylic acid and its derivatives as a central building block. The protocols outlined below are based on established synthetic methodologies in the field of organic electronics, including palladium-catalyzed cross-coupling reactions and Knoevenagel condensations.
Synthetic Strategies and Key Reactions
The synthesis of BT-based NFAs typically involves a multi-step approach. While direct use of this compound is not commonly reported for the final NFA structure, its derivatives, such as the corresponding bromides, aldehydes, or esters, are versatile intermediates. The general synthetic workflow can be conceptualized as follows:
Caption: General synthetic workflow for BT-based NFAs.
The primary synthetic transformations include:
-
Halogenation: Introduction of bromine or iodine atoms onto the benzothiadiazole core is a crucial step to enable subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (Stille and Suzuki): These reactions are instrumental in forming C-C bonds to construct the conjugated backbone of the NFA, typically by coupling the halogenated BT intermediate with an organotin or boronic ester derivative of an electron-donating core.
-
Knoevenagel Condensation: This reaction is commonly employed to attach the terminal electron-withdrawing end-groups to the central A-D-A' core. This step is critical for fine-tuning the electronic properties and extending the conjugation of the final NFA molecule.
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps involved in the preparation of BT-based non-fullerene acceptors.
Protocol 1: Synthesis of a Halogenated Benzothiadiazole Intermediate
This protocol describes the bromination of a benzothiadiazole derivative, a common step to prepare for subsequent cross-coupling reactions.
Reaction: Bromination of a substituted 2,1,3-benzothiadiazole.
Materials:
-
Substituted 2,1,3-benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or other suitable solvent
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve the starting benzothiadiazole derivative in chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid while stirring.
-
Add N-bromosuccinimide portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stille Cross-Coupling for Core Assembly
This protocol details the palladium-catalyzed Stille coupling to link the benzothiadiazole unit with a donor moiety.
Reaction: Coupling of a brominated benzothiadiazole with an organotin reagent.
Materials:
-
Brominated benzothiadiazole intermediate
-
Organotin reagent (e.g., a distannylated fluorene derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve the brominated benzothiadiazole and the organotin reagent in anhydrous toluene.
-
Purge the solution with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Heat the mixture to reflux (e.g., 110°C) and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a saturated potassium fluoride (KF) solution to remove tin byproducts. Stir vigorously for several hours.
-
Extract the product with an organic solvent (e.g., chloroform or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation for End-Group Attachment
This protocol describes the final step of attaching the terminal acceptor groups to the central core.
Reaction: Condensation of a dialdehyde-functionalized BT-core with an active methylene compound.
Materials:
-
Dialdehyde-functionalized A-D-A' intermediate
-
Active methylene compound (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC))
-
Pyridine
-
Chloroform or other suitable solvent
Procedure:
-
Dissolve the dialdehyde intermediate and the active methylene compound in chloroform in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (e.g., 60-70°C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final non-fullerene acceptor.
Data Presentation: Properties of Representative BT-Based NFAs
The following tables summarize the key performance parameters of several non-fullerene acceptors based on the 2,1,3-benzothiadiazole core.
Table 1: Photophysical and Electrochemical Properties
| NFA Name | λmax (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| BT-IC | 680 | 1.65 | -5.50 | -3.85 |
| BT-Rhodanine | 550 | 1.90 | -5.62 | -3.72 |
| Fused BT-NFA | 820 | 1.35 | -5.45 | -4.10 |
Table 2: Photovoltaic Device Performance
| NFA Name | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| BT-IC | PTB7-Th | 10.5 | 0.85 | 18.2 | 68 |
| BT-Rhodanine | P3HT | 5.09 | 0.88 | 9.5 | 61 |
| Fused BT-NFA (Y-series type) | PM6 | >17 | >0.85 | >25 | >75 |
Note: The data presented are representative values from the literature and can vary depending on the specific molecular design, device architecture, and fabrication conditions.
Signaling Pathways and Logical Relationships
The structure-property relationship in BT-based NFAs can be visualized as a signaling pathway where modifications to the molecular structure directly influence the final device performance.
Caption: Structure-property-performance relationship in BT-based NFAs.
This diagram illustrates how the choice of the electron donor core, the benzothiadiazole unit, and the terminal acceptor groups collectively determine the material's energy levels, absorption characteristics, and solid-state morphology. These properties, in turn, directly impact the key photovoltaic parameters of the final device: the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which ultimately define the overall power conversion efficiency (PCE).
Conclusion
The 2,1,3-benzothiadiazole scaffold is a versatile and powerful building block for the design and synthesis of high-performance non-fullerene acceptors. Through well-established synthetic methodologies such as palladium-catalyzed cross-coupling and Knoevenagel condensation, a wide array of BT-based NFAs with tailored properties can be accessed. The protocols and data presented herein provide a foundational guide for researchers in the field of organic electronics and related disciplines to explore the potential of these materials in next-generation organic solar cells and other optoelectronic applications. Careful control over the synthetic steps and a thorough understanding of the structure-property relationships are paramount to achieving high-efficiency devices.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes for this compound?
A1: The synthesis of this compound typically begins with the construction of the benzothiadiazole core, followed by the introduction or modification of the carboxylic acid group at the 4-position. A common route involves the cyclization of an appropriately substituted o-phenylenediamine with thionyl chloride.[1] For the 4-carboxylic acid derivative, a plausible synthetic strategy involves starting with a pre-functionalized benzene ring. Another approach is the functionalization of the parent 2,1,3-benzothiadiazole, for example, through nitration to yield 4-nitro-2,1,3-benzothiadiazole, which can then be further transformed.[2]
Q2: What are the main challenges in the synthesis of this compound derivatives?
A2: Researchers may encounter several challenges, including:
-
Harsh reaction conditions: Electrophilic aromatic substitution on the electron-deficient benzothiadiazole ring often requires harsh conditions.[3]
-
Regioselectivity issues: Direct functionalization of the benzothiadiazole core can lead to mixtures of isomers, particularly substitution at the 4- and 7-positions.[4]
-
Low yields: Scaling up reactions can lead to a significant drop in yield due to issues with heat and mass transfer.[5]
-
Purification difficulties: The polar nature of the carboxylic acid derivatives can make purification by standard column chromatography challenging.
-
Side reactions: The formation of impurities such as over-brominated species or homocoupling products in cross-coupling reactions can complicate the synthesis.[5]
Q3: How can I purify polar this compound derivatives?
A3: Purification of highly polar benzothiadiazole derivatives can be challenging. If your compound is not moving from the baseline on a silica TLC plate, even with a polar eluent, consider the following:
-
Switching the stationary phase: Alumina (basic or neutral) or reverse-phase silica can be effective alternatives.
-
Modifying the eluent: For silica gel chromatography, adding a small percentage of a highly polar solvent like methanol or a modifier such as acetic acid (for acidic compounds) can improve mobility.
-
Recrystallization: This is a powerful technique for purifying solid compounds. A mixed-solvent system, such as ethanol/water, can be very effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I convert the carboxylic acid group into other functional groups like esters or amides?
A4: The carboxylic acid group on the 2,1,3-benzothiadiazole ring is a versatile handle for further derivatization.
-
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), is a common method.[6]
-
Amide Coupling: The carboxylic acid can be coupled with an amine to form an amide bond. This typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7] Alternatively, a wide range of modern coupling reagents such as DCC, DIC, or HATU can be employed.[8]
Troubleshooting Guides
Problem 1: Low or Inconsistent Yields During Synthesis
| Possible Cause | Troubleshooting Strategy |
| Inefficient Heat Transfer on Scale-up | Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution and side reactions.[5] Solution: Use a reactor with efficient stirring and a well-calibrated heating/cooling system. For highly exothermic or endothermic reactions, consider a continuous flow setup.[5] |
| Mass Transfer Limitations | In heterogeneous reactions, poor mixing on a larger scale can lead to localized concentration gradients of reactants.[5] Solution: Optimize the stirring speed and impeller design for your reactor to ensure adequate dispersion of all reactants.[5] |
| Sensitivity to Air and Moisture | Many reagents and intermediates, especially in cross-coupling reactions, are sensitive to air and moisture. Solution: Employ robust inerting techniques such as multiple vacuum/nitrogen cycles. Use dry solvents and reagents, and consider in-line drying columns for solvents.[5] |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction progress closely using TLC or LC-MS. If necessary, increase the reaction time or temperature, or add more of a key reagent. |
Problem 2: Formation of Stubborn Impurities
| Possible Cause | Troubleshooting Strategy |
| Over-bromination | In the synthesis of bromo-derivatives, the formation of di- or tri-brominated species can occur.[5] Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide). Monitor the reaction closely and stop it once the desired product is the major component. |
| Homocoupling in Cross-Coupling Reactions | In Suzuki or Stille reactions, homocoupling of the boronic acid/ester or organotin reagent can be a significant side reaction.[5] Solution: Optimize the reaction conditions, including the catalyst, ligand, base, and solvent. Ensure a strictly inert atmosphere. |
| Protodeboronation/Protodestannylation | Loss of the boron or tin group from the coupling partner before the desired cross-coupling.[5] Solution: Use a non-protic solvent and a dry, non-nucleophilic base. Minimize the reaction time. |
| Side reactions from starting materials | Impurities in the starting materials can lead to the formation of unexpected byproducts. Solution: Ensure the purity of all starting materials before use. |
Experimental Protocols
General Synthesis of 2,1,3-Benzothiadiazole Core
This protocol describes a general method for the synthesis of the 2,1,3-benzothiadiazole core from an o-phenylenediamine precursor.[1][9]
Materials:
-
Substituted o-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted o-phenylenediamine in an anhydrous solvent like toluene or DCM.
-
Addition of Base: Add an anhydrous base such as pyridine or triethylamine to the solution and stir at room temperature.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and may produce HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reaction Conditions and Yields for Selected 2,1,3-Benzothiadiazole Syntheses
| Starting Material(s) | Product | Reagents and Conditions | Yield | Reference |
| o-phenylenediamine, thionyl chloride | 2,1,3-Benzothiadiazole | Pyridine | >85% | [1] |
| 2,1,3-Benzothiadiazole, N-bromosuccinimide | 4,7-Dibromo-2,1,3-benzothiadiazole | Concentrated H₂SO₄, 60°C, 12h | 69% | [10] |
| 2,1,3-Benzothiadiazole, fuming HNO₃, H₂SO₄ | 4-Nitro-2,1,3-benzothiadiazole | 0°C to room temperature, 3h | - | [3] |
| 5-Boryl BTD, various reagents | Functionalized BTDs | See reference for specific conditions | - | [4] |
Visualizations
Caption: General experimental workflow for the synthesis and derivatization of this compound.
Caption: Troubleshooting logic for common challenges in the synthesis of 2,1,3-Benzothiadiazole derivatives.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,1,3-BENZOTHIADIAZOLE-4-CARBONYL CHLORIDE | CAS 148563-33-1 [matrix-fine-chemicals.com]
- 8. hepatochem.com [hepatochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Purification of 2,1,3-Benzothiadiazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,1,3-Benzothiadiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, being a solid aromatic carboxylic acid, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include starting materials from the synthesis, side-products from incomplete reactions or alternative reaction pathways, and residual solvents. For instance, if synthesized from a corresponding ester, the unhydrolyzed ester is a likely impurity.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to visualize the number of components in your sample. High-Performance Liquid Chromatography (HPLC) provides more quantitative purity analysis. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.[2] A sharp melting point range also indicates high purity.
Q4: In which common laboratory solvents is this compound soluble?
A4: Due to its carboxylic acid group, this compound shows good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in other common organic solvents should be experimentally determined to develop effective purification protocols.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. Below are common issues encountered when recrystallizing this compound and their solutions.
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent may be higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The presence of impurities can lower the melting point of the mixture. | Attempt a preliminary purification step, such as a quick filtration through a silica plug. | |
| Low or no crystal formation upon cooling. | The solution is not saturated; too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. |
| The chosen solvent is too effective at dissolving the compound, even at low temperatures. | Select a different solvent or a mixed-solvent system where the compound has lower solubility when cold. | |
| Supersaturation without nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low recovery yield. | Too much solvent was used, keeping a significant portion of the product dissolved. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing on the filter paper.[3] | |
| Crystals are still impure after recrystallization. | Crystallization occurred too rapidly, trapping impurities within the crystal lattice. | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| The solvent is not ideal for separating the desired compound from a specific impurity. | Re-evaluate the solvent choice. The ideal solvent should dissolve impurities well at all temperatures or not at all.[3] Consider a second recrystallization with a different solvent system. |
Column Chromatography
Column chromatography is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline on the TLC plate, even with a highly polar eluent. | The compound is highly polar and strongly interacts with the silica gel. | Add a small percentage of a polar solvent like methanol to your eluent. For an acidic compound like this, adding a small amount of acetic acid or formic acid to the eluent can help to protonate the carboxylic acid, reducing its interaction with the silica and improving mobility.[4] |
| The compound is strongly adsorbed to the acidic silica gel. | Consider deactivating the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic). | |
| Streaking or tailing on the TLC plate and column. | The compound is interacting too strongly with the stationary phase due to its acidic nature. | Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[4] |
| The sample is overloaded on the column or TLC plate. | Reduce the amount of sample loaded. | |
| Poor separation between the desired compound and an impurity. | The chosen eluent system does not provide sufficient resolution. | Optimize the eluent system by trying different solvent ratios or by using solvents with different polarities. A gradient elution, where the polarity of the eluent is gradually increased, can often improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the single-solvent recrystallization of this compound. The ideal solvent should be determined experimentally beforehand.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent portion-wise until the solid just dissolves. Avoid adding excess solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
General Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.
Objective: To separate this compound from less and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small addition of acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the eluent system. A good starting point is a solvent system that gives an Rf value of approximately 0.3 for the desired compound on a TLC plate.[5] For this acidic compound, consider adding ~1% acetic acid to the eluent.
-
Pack the chromatography column with silica gel as a slurry in the eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the prepared solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 4,7-dibromo-2,1,3-benzothiadiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction of 4,7-dibromo-2,1,3-benzothiadiazole.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of Suzuki coupling reactions for 4,7-dibromo-2,1,3-benzothiadiazole.
Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and solutions?
Answer: Low or zero yield is a frequent challenge in Suzuki coupling reactions. The issue can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The Palladium(0) catalyst is the active species. Your Pd(II) precatalyst may not be reducing in situ, or the active catalyst may have decomposed.
-
Solution: Ensure you are using high-quality, fresh palladium catalysts. Some common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and precatalysts using Buchwald ligands (e.g., XPhos, SPhos), which can be more robust.[1][2] Consider preparing Pd(0) in situ from Pd(OAc)₂ and a phosphine ligand if you suspect issues with your precatalyst.[3]
-
-
Improper Base Selection: The base is crucial for activating the boronic acid for transmetalation.[4] The benzothiadiazole core can be sensitive to strong nucleophilic bases, potentially leading to substrate degradation.[5]
-
Inadequate Solvent/Temperature: Poor solubility of the dibromo starting material or intermediates can stall the reaction.[8] Additionally, the reaction may require a specific temperature to proceed efficiently.
-
Solution: Use solvents known to be effective for Suzuki couplings and capable of solubilizing aromatic systems, such as 1,4-dioxane, toluene, THF, or DMF.[5][7][8] If solubility remains an issue, higher temperatures (80-110 °C) may be necessary.[7][9] However, for benzothiadiazole, it has been suggested not to heat above 60°C with certain solvent/base systems (THF/Cs₂CO₃) to avoid degradation.[5]
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized, rendering it inactive.
-
Poor Reagent Quality: Boronic acids can degrade over time, especially through a process called protodeboronation, which reduces the amount of active nucleophile.[8][10]
-
Solution: Use fresh, high-quality boronic acid. If in doubt, check its purity by NMR. Consider using more stable boronic esters (e.g., pinacol esters) as an alternative.[11]
-
Question 2: My reaction stops after forming the mono-substituted product. How can I drive the reaction to completion to get the di-substituted product?
Answer: Achieving di-substitution on 4,7-dibromo-2,1,3-benzothiadiazole can be challenging due to changes in reactivity and steric hindrance after the first coupling.
Possible Causes & Recommended Solutions:
-
Insufficient Boronic Acid: Stoichiometry is critical. To replace both bromine atoms, a sufficient excess of the boronic acid is required.
-
Solution: Increase the equivalents of boronic acid. Instead of using 2.2-2.4 equivalents, try increasing to 3.0 or more equivalents relative to the dibromo starting material.
-
-
Insufficient Reaction Time or Temperature: The second coupling is often slower than the first. The reaction may not have had enough time or energy to overcome the activation barrier for the second substitution.
-
Solution: Increase the reaction time and monitor progress by TLC or LC-MS. If the reaction stalls, consider carefully increasing the temperature.[5]
-
-
Catalyst Deactivation: The catalyst may lose activity before the second coupling can occur.
-
Solution: Employ a more robust catalyst system, such as those using Buchwald ligands, which are known for their high stability and activity.[1] A higher catalyst loading (e.g., 2-5 mol%) might also be necessary.
-
-
Steric Hindrance: The introduction of the first aryl group can sterically hinder the approach of the catalyst to the second bromine atom.
-
Solution: A less bulky phosphine ligand on the palladium catalyst may improve access to the second reaction site. Screening different ligands is advisable.
-
Question 3: I am getting a mixture of products, including debromination of my starting material and homocoupling of my boronic acid. How can I improve selectivity?
Answer: Side reactions like dehalogenation (replacement of Br with H) and homocoupling (R-B(OH)₂ coupling with itself to form R-R) reduce the yield of the desired product.
Possible Causes & Recommended Solutions:
-
Dehalogenation: This can occur under basic conditions, particularly at higher temperatures.
-
Solution: Try using a milder base or lowering the reaction temperature. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can sometimes promote side reactions.
-
-
Homocoupling (Protodeboronation): This is often caused by oxygen or high temperatures, leading to the degradation of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for this reaction? There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. A good starting point is often Pd(PPh₃)₄ or Pd(dppf)Cl₂.[5][12] For challenging couplings, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands like XPhos and SPhos) are often more effective.[1][2] A catalyst screen is the most reliable way to determine the optimal choice for your specific substrates.
Q2: What is the ideal ratio of reagents? For di-substitution, a typical starting point is:
-
4,7-dibromo-2,1,3-benzothiadiazole: 1.0 eq
-
Arylboronic acid: 2.2 - 3.0 eq
-
Base: 3.0 - 4.0 eq
-
Palladium Catalyst: 1 - 5 mol%
Q3: Why is degassing the solvent so important? The active Pd(0) catalyst in the Suzuki cycle is readily oxidized to Pd(II) by dissolved oxygen, which renders it inactive and halts the catalytic cycle.[13] Removing dissolved oxygen by degassing with an inert gas (N₂ or Ar) is essential to protect the catalyst and ensure high yields.[3]
Q4: Can I run this reaction in water? While some Suzuki reactions can be performed in aqueous media, the poor solubility of 4,7-dibromo-2,1,3-benzothiadiazole and many arylboronic acids makes a purely aqueous system challenging.[8] A mixture of an organic solvent (like dioxane, THF, or toluene) with water is commonly used, as water can aid in dissolving the inorganic base.[3][7]
Q5: My reaction turns black. Does this mean it has failed? Not necessarily. A color change to dark brown or black is common during Suzuki couplings and is often indicative of the formation of Pd(0) nanoparticles ("palladium black").[1] While this can sometimes signal catalyst decomposition, many successful reactions proceed with this color change. You should rely on analytical monitoring (TLC, LC-MS) to determine the reaction's success rather than visual appearance alone.[1]
Data Presentation: Reaction Condition Screening
The following table summarizes typical starting conditions and variables to consider when optimizing the Suzuki coupling of 4,7-dibromo-2,1,3-benzothiadiazole. Yields are illustrative and will vary based on the specific arylboronic acid used.
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Condition 3 (Mild) | Reference |
| Catalyst (mol%) | Pd(PPh₃)₄ (3-5%) | Pd₂(dba)₃ (2%) + SPhos (4%) | Pd(dppf)Cl₂ (3%) | [1][7][12] |
| Base (eq) | K₂CO₃ (3.0) | K₃PO₄ (3.0) | Cs₂CO₃ (3.0) | [3][5][6] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (4:1) | [5][7] |
| Temperature (°C) | 90 - 100 | 100 - 110 | 60 - 80 | [5][7] |
| Time (h) | 12 - 24 | 12 - 24 | 12 - 24 | [9][14] |
| Illustrative Yield | Moderate to Good | Good to Excellent | Moderate to Good | N/A |
Visualizations
Catalytic Cycle and Experimental Workflow
The fundamental process of the Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving the palladium catalyst. The typical laboratory procedure translates this cycle into a series of practical steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic
When a reaction fails, a logical progression of steps can help identify the root cause.
Caption: A decision tree for troubleshooting a low-yielding Suzuki reaction.
Detailed Experimental Protocol (General)
This protocol is a generalized starting point for the di-arylation of 4,7-dibromo-2,1,3-benzothiadiazole. Optimization will be required for specific substrates.[9][15]
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), the arylboronic acid (2.5 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe through the septum. The typical concentration is 0.1 to 0.5 M with respect to the starting halide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired di-substituted product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,1,3-Benzothiadiazole (BTD) Compounds in Organic Electronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole (BTD) compounds in organic electronic devices.
Troubleshooting Guides
This section addresses common stability-related issues encountered during the fabrication and operation of BTD-based organic electronic devices.
Issue 1: Rapid Performance Degradation of BTD-based Organic Solar Cells (OSCs) Under Illumination
Symptoms:
-
Significant drop in Power Conversion Efficiency (PCE), particularly the short-circuit current (Jsc) and fill factor (FF), during the initial hours of light soaking.
-
Visible discoloration or bleaching of the active layer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Photodegradation of the BTD Polymer/Small Molecule | 1. Verify Material Purity: Impurities from synthesis can act as catalysts for degradation. Re-purify the BTD compound using column chromatography, sublimation, or recrystallization. |
| 2. Inert Atmosphere Processing: Fabricate and encapsulate the device in a nitrogen or argon-filled glovebox to minimize exposure to oxygen and moisture, which accelerate photodegradation.[1] | |
| 3. UV Filtering: Employ a UV filter during device operation to cut off high-energy photons that can break chemical bonds in the BTD core and surrounding moieties. | |
| Morphological Instability of the Bulk Heterojunction (BHJ) | 1. Optimize Solvent and Additives: The choice of solvent and additives (e.g., 1,8-diiodooctane, DIO) is crucial for achieving a stable BHJ morphology. Experiment with different solvent systems and additive concentrations to optimize the nanoscale phase separation. |
| 2. Thermal Annealing Optimization: Systematically vary the annealing temperature and time post-deposition. Inadequate or excessive annealing can lead to large-scale phase separation and performance loss over time. | |
| Interfacial Degradation | 1. Interlayer Selection: The interface between the active layer and the charge transport layers is critical. Ensure the chosen hole transport layer (HTL) and electron transport layer (ETL) are energetically aligned and chemically compatible with the BTD active layer to prevent interfacial reactions. |
| 2. Surface Treatment: Utilize surface treatments, such as self-assembled monolayers (SAMs), on the electrode surfaces to improve energy level alignment and enhance interfacial stability. |
Issue 2: Poor Operational Lifetime of BTD-based Organic Light-Emitting Diodes (OLEDs)
Symptoms:
-
Rapid decrease in luminance and external quantum efficiency (EQE) under constant current operation.
-
Increase in operating voltage over time.
-
Color shift in the emitted light.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Intrinsic Instability of the BTD Emitter | 1. Molecular Design: Consider molecular design strategies to enhance stability. For instance, deuteration of the donor and/or acceptor units in TADF emitters has been shown to improve operational stability.[1][2] |
| 2. Host Material Selection: The choice of host material is critical. Ensure the host has a suitable triplet energy level to confine excitons on the BTD guest and good chemical and thermal stability. | |
| Charge Imbalance and Exciton-Polaron Annihilation | 1. Optimize Charge Transport Layers: Adjust the thickness and composition of the HTL and ETL to ensure balanced injection of holes and electrons into the emissive layer. An imbalance can lead to the accumulation of charges and non-radiative recombination pathways that degrade the emitter. |
| 2. Broaden the Recombination Zone: Employing a mixed-host system or a graded doping profile for the emitter can widen the recombination zone, reducing the exciton density and minimizing degradation. | |
| Thermal Degradation | 1. Improve Heat Dissipation: High current densities can lead to significant Joule heating. Ensure the device substrate and encapsulation provide adequate heat sinking to prevent thermal degradation of the organic layers. |
| 2. Use Thermally Stable Materials: Select charge transport and blocking layer materials with high glass transition temperatures (Tg) to maintain film integrity at elevated operating temperatures.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for BTD compounds in organic electronic devices?
A1: The primary degradation mechanisms for BTD compounds involve photodegradation, thermal degradation, and chemical degradation. Photodegradation is often initiated by UV light, which can lead to the cleavage of chemical bonds. Thermal degradation can occur at elevated operating temperatures, causing morphological changes and material decomposition. Chemical degradation is often caused by reactions with oxygen and water, leading to oxidation of the BTD core and other components of the device.
Q2: How does fluorination of the BTD core affect device stability?
A2: Fluorination is a common strategy to tune the electronic properties of BTD-based materials. While it can lead to deeper HOMO levels, which can improve open-circuit voltage and oxidative stability, its effect on photostability is not always straightforward. The position of fluorination is critical. In some cases, fluorination can disrupt beneficial intramolecular interactions, leading to increased backbone disorder and making the polymer more susceptible to photodegradation.[4] Therefore, the impact of fluorination on stability must be evaluated on a case-by-case basis.
Q3: What are the best practices for storing and handling BTD compounds to ensure their stability?
A3: To maintain the integrity of BTD compounds, they should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator filled with nitrogen or argon). Exposure to light, oxygen, and moisture should be minimized at all stages of handling and processing.
Q4: How can I improve the adhesion of the BTD active layer to the charge transport layers?
A4: Poor adhesion can lead to delamination and device failure. To improve adhesion, ensure that the substrate and underlying layers are scrupulously clean. Surface treatments, such as UV-ozone or plasma treatment, can increase the surface energy of the charge transport layer, promoting better wetting and adhesion of the BTD active layer.
Q5: What are the common failure modes observed in long-term stability testing of BTD-based devices?
A5: Common failure modes include delamination of layers, corrosion of the electrodes (especially in the presence of moisture), the formation of "dark spots" or non-emissive regions due to localized degradation, and a gradual decrease in performance due to burn-in effects and material degradation.[5][6]
Quantitative Data on BTD-based Device Stability
The operational stability of organic electronic devices is often characterized by the time it takes for the initial performance to decrease to 80% (T80) or 90% (T90) of its initial value under specific stress conditions.
Table 1: Operational Lifetime of Selected BTD-based Organic Solar Cells
| Donor Polymer:Acceptor | Device Structure | Stress Condition | Initial PCE (%) | T80 Lifetime (hours) | Reference |
| PTB7-Th:IEICO-4F | Inverted | 1 sun equivalent illumination | 10.0 | >34,000 (extrapolated) | [7][8][9][10] |
| PBDB-T:ITIC | Flexible (R2R coated) | Ambient conditions | 8.67 | - | [11] |
Table 2: Operational Lifetime of Selected BTD-based Organic Light-Emitting Diodes
| Emitter System | Host Material | Device Structure | Initial Luminance (cd/m²) | LT90 (hours) | Reference |
| Deuterated TADF Emitter | DPEPO | Sensitized OLED | 1000 | 23.4 | [1][2] |
| Non-deuterated TADF Emitter | DPEPO | Sensitized OLED | 1000 | ~12 | [1][2] |
Experimental Protocols
Protocol 1: Fabrication of a BTD Polymer:Non-Fullerene Acceptor (NFA) Solar Cell
-
Substrate Cleaning: Sequentially clean pre-patterned ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the BTD polymer and NFA (e.g., in a 1:1.2 weight ratio) in a suitable solvent like chloroform or chlorobenzene with a processing additive (e.g., 0.5% v/v DIO). Spin-coat the active layer solution onto the HTL at an optimized speed (e.g., 2000-3000 rpm) to achieve the desired thickness (typically 90-110 nm). Anneal the film at an optimized temperature (e.g., 100-120°C) for 10 minutes.
-
Electron Transport Layer (ETL) and Cathode Deposition: Deposit the ETL (e.g., PDINO) and the metal cathode (e.g., LiF/Al or Ca/Al) via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The thickness of the layers should be optimized (e.g., PDINO ~10 nm, LiF ~1 nm, Al ~100 nm).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from oxygen and moisture.
Protocol 2: Stability Testing of OSCs (ISOS-L-2 Protocol)
-
Initial Characterization: Measure the initial current density-voltage (J-V) characteristics of the encapsulated device under AM1.5G illumination (100 mW/cm²) to determine the initial PCE, Voc, Jsc, and FF.
-
Light Soaking: Place the device in a temperature-controlled chamber at 65°C. Continuously illuminate the device with a solar simulator at 1 sun intensity. The device should be held at its maximum power point (MPP) using an MPP tracker.
-
Periodic Monitoring: Periodically interrupt the light soaking to measure the J-V characteristics under standard test conditions. The frequency of measurements should be higher at the beginning of the test and can be reduced as the degradation rate slows down.
-
Data Analysis: Plot the normalized PCE, Voc, Jsc, and FF as a function of time. The T80 lifetime is the time at which the PCE drops to 80% of its initial value.
Visualizations
Degradation Pathway of the BTD Core
Caption: Proposed photodegradation pathway of the 2,1,3-Benzothiadiazole (BTD) core.
Troubleshooting Workflow for Device Instability
Caption: A logical workflow for troubleshooting stability issues in BTD-based devices.
References
- 1. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pveducation.org [pveducation.org]
- 6. osti.gov [osti.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Interface-enhanced organic solar cells with extrapolated T80 lifetimes of over 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interface-enhanced organic solar cells with extrapolated T80 lifetimes of over 20 years-光电查 [oe1.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Aggregation-Caused Quenching in Benzothiadiazole Dyes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating aggregation-caused quenching (ACQ) in benzothiadiazole (BTZ) dyes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzothiadiazole dye shows strong fluorescence in a dilute solution but is weakly fluorescent or non-emissive at higher concentrations or in the solid state. What is happening?
A1: This phenomenon is a classic sign of Aggregation-Caused Quenching (ACQ) . In dilute solutions, individual dye molecules are well-solvated and fluoresce efficiently. As the concentration increases or the solvent is removed, the dye molecules begin to aggregate. This close proximity often leads to the formation of non-emissive or weakly emissive aggregates due to intermolecular interactions, such as π-π stacking, which provide non-radiative pathways for the excited state to decay.[1][2]
Troubleshooting Steps:
-
Confirm ACQ: Perform a concentration-dependent fluorescence study. A significant decrease in fluorescence quantum yield at higher concentrations is a strong indicator of ACQ.[1][2]
-
Investigate Solvent Effects: The polarity of the solvent can influence the degree of aggregation and the photophysical properties of the dye.[2] Experiment with a range of solvents to find conditions that minimize aggregation.
-
Implement Mitigation Strategies: If ACQ is confirmed, consider the strategies outlined in the questions below, such as structural modification, encapsulation, or co-assembly.
Q2: How can I experimentally confirm that the observed fluorescence quenching is due to aggregation?
A2: A concentration-dependent fluorescence spectroscopy experiment is the most direct method to verify ACQ.
Experimental Protocol:
-
Objective: To measure the fluorescence intensity of a BTZ dye over a range of concentrations to observe the onset of aggregation-caused quenching.
-
Materials:
-
Benzothiadiazole dye of interest
-
High-purity solvent in which the dye is soluble (e.g., THF, Dichloromethane, Chloroform)
-
Volumetric flasks and micropipettes
-
Fluorometer
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the BTZ dye (e.g., 10⁻³ M) in the chosen solvent. Ensure the dye is fully dissolved.
-
Serial Dilutions: Create a series of dilutions from the stock solution. A typical concentration range to investigate would be from 10⁻⁸ M to 10⁻⁴ M.
-
UV-Vis Absorption Spectroscopy: Measure the absorption spectra for each concentration to identify the absorption maximum (λmax). This will be your excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the λmax determined from the absorption spectra.
-
Measure the fluorescence emission spectrum for each solution, starting from the most dilute.
-
Keep all instrument parameters (e.g., excitation and emission slit widths, detector gain) constant for all measurements.
-
-
Data Analysis: Plot the maximum fluorescence intensity as a function of concentration. In the absence of ACQ, this plot should be linear at low concentrations (within the linear range of the instrument). If ACQ is occurring, you will observe a deviation from linearity, a plateau, or a decrease in fluorescence intensity at higher concentrations.
-
Q3: What molecular design strategies can be employed to reduce ACQ in novel benzothiadiazole dyes?
A3: A primary strategy to mitigate ACQ is to synthetically modify the BTZ dye to hinder intermolecular interactions.
-
Introduction of Bulky Substituents: Attaching sterically demanding groups to the benzothiadiazole core can physically prevent the planar dye molecules from stacking closely.[2] This disruption of π-π interactions can significantly reduce quenching in the aggregated state. In some cases, this can even lead to an opposite phenomenon called Aggregation-Induced Emission (AIE), where the aggregates are highly emissive.[3][4][5]
-
Twisting the Molecular Backbone: Introducing substituents that create a twisted or non-planar conformation of the dye can also inhibit close packing and reduce ACQ.[6][7]
Logical Workflow for Dye Design to Mitigate ACQ
Caption: A decision-making workflow for designing BTZ dyes with reduced ACQ.
Q4: Besides chemical modification, are there other experimental approaches to overcome ACQ for an existing benzothiadiazole dye?
A4: Yes, several formulation-based strategies can be effective in preventing ACQ without altering the chemical structure of the dye.
-
Encapsulation in Nanoparticles: Isolating individual dye molecules within a matrix can prevent them from aggregating.[8] This is a common strategy in bioimaging applications.
-
Co-assembly with a Molecular Barrier: Introducing a second, inert molecule that can co-assemble with the dye can disrupt the dye's self-aggregation and π-π stacking.[9]
Experimental Workflow for Nanoparticle Encapsulation
Caption: A general workflow for encapsulating BTZ dyes to mitigate ACQ.
Quantitative Data Summary
The following tables provide representative data on how structural modifications and formulation strategies can impact the fluorescence quantum yields (ΦF) of dyes prone to ACQ.
Table 1: Effect of Molecular Structure on Fluorescence Quantum Yield (ΦF)
| Dye/Compound | State/Solvent | ΦF | Reference/Comment |
| BT-SCC (AIE-active BTZ derivative) | Dilute CH₂Cl₂ Solution | ~0.1 | In a good solvent, intramolecular rotations lead to low fluorescence.[5] |
| BT-SCC | Aggregated State | ~0.8 | In the aggregated state, intramolecular rotations are restricted, leading to high fluorescence (AIE).[5] |
| 2FBT-2TPE (AIE-active BTZ derivative) | THF Solution | - | Reference fluorescence in a good solvent.[3] |
| 2FBT-2TPE | 90% Water/THF | 0.31 | The fluorescence intensity is 2.5 times higher in the aggregated state compared to the solution.[3] |
Table 2: Effect of Formulation on Photoluminescence Quantum Yield (PLQY)
| Chromophore | Formulation | PLQY | Enhancement vs. Raw Powder | Reference |
| Perylene | Raw Powder | 4.6% | - | A typical ACQ-prone dye.[9] |
| Perylene | Co-assembled with OFN (NPs) | 21.8% | 474% | Co-assembly with a molecular barrier (octafluoronaphthalene) significantly reduces quenching.[9] |
| Coronene | Raw Powder | 3.4% | - | Another example of an ACQ-prone dye.[9] |
| Coronene | Co-assembled with OFN (NRs) | 19.8% | 582% | Demonstrates the broad applicability of the co-assembly strategy.[9] |
Signaling Pathway Analogy for ACQ and its Mitigation
While not a biological signaling pathway, the process of ACQ and its prevention can be visualized as a pathway where the final output (fluorescence) is regulated by intermolecular interactions.
Caption: A diagram illustrating the ACQ process and how mitigation strategies can block non-radiative decay pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylet ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01448E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the photophysical properties of 2,1,3-Benzothiadiazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent-dependent photophysical properties of 2,1,3-Benzothiadiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical properties of this compound?
A1: this compound is a fluorescent molecule belonging to the benzothiadiazole (BTD) class of fluorophores.[1][2][3] BTD derivatives are known for their high photostability, large Stokes shifts, and sensitivity to their local environment.[1][4] This particular compound exhibits intramolecular charge transfer (ICT) characteristics, meaning its electronic properties and fluorescence are highly dependent on the solvent.[4][5]
Q2: What is solvatochromism and how does it affect this compound?
A2: Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent.[6] For this compound, an increase in solvent polarity typically stabilizes the excited ICT state more than the ground state. This leads to a bathochromic (red) shift in the fluorescence emission spectrum, meaning the emitted light has a longer wavelength in more polar solvents.[6][7] The absorption peak, however, is often less affected by solvent polarity.[7]
Q3: Why does the fluorescence quantum yield of this compound seem low in some solvents like DMF?
A3: The carboxylic acid group can form hydrogen bonds with protic or polar aprotic solvents like N,N-dimethylformamide (DMF). These interactions can enhance non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[4] For instance, the quantum yield of the carboxylic acid in DMF was found to be 0.11, whereas its corresponding methyl ester derivative (which has a reduced capacity for hydrogen bonding) exhibited a much higher quantum yield of 0.63.[4]
Q4: I am observing multiple fluorescence lifetimes for this compound in a single solvent. Is this normal?
A4: Yes, this can be normal, particularly in solvents like DMF. The presence of the carboxylic acid group can lead to the co-existence of multiple species in solution, such as the neutral molecule, an anionic (deprotonated) species, and molecules forming hydrogen-bonded complexes with the solvent.[4] Each of these species can have a distinct fluorescence lifetime. For example, in DMF, lifetimes of 390 ps, 1.15 ns, and 7.75 ns have been reported, corresponding to different emitting species.[4]
Data Presentation
Photophysical Properties in a Representative Solvent
The following table summarizes the reported photophysical properties of this compound in DMF.
| Property | Value | Reference |
| Solvent | DMF | [4] |
| Stokes Shift | ~6000 cm⁻¹ | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.11 | [4] |
| Fluorescence Lifetimes (τ) | 390 ps, 1.15 ns, 7.75 ns | [4] |
Expected Solvatochromic Effects
This table illustrates the expected trend in absorption and emission maxima as solvent polarity increases, based on the typical behavior of benzothiadiazole derivatives.[6][7] Absolute values should be determined experimentally.
| Solvent | Dielectric Constant (ε) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (nm) |
| Toluene | 2.4 | ~405 | ~535 | ~130 |
| Dichloromethane | 9.1 | ~407 | ~560 | ~153 |
| Acetonitrile | 37.5 | ~405 | ~585 | ~180 |
| DMSO | 46.7 | ~410 | ~600 | ~190 |
| Water | 80.1 | ~410 | ~650 | ~240 |
Experimental Protocols & Visualizations
General Experimental Workflow
The characterization of solvent effects on the photophysical properties follows a standardized workflow. This involves careful sample preparation followed by spectroscopic analysis.
Caption: A typical workflow for characterizing the photophysical properties of a fluorophore.
Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To measure the absorption and emission spectra of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the compound in a suitable solvent where it is highly soluble, such as DMSO.[5][8]
-
Working Solutions: Prepare a series of dilute solutions (e.g., 5-10 µM) in the different solvents of interest by serial dilution from the stock solution.
-
Absorbance Measurement:
-
Use a quartz cuvette to blank the spectrophotometer with the pure solvent.
-
Record the absorption spectrum of the sample solution. The final absorbance at the maximum wavelength (λmax) should ideally be below 0.1 for subsequent fluorescence measurements to avoid inner filter effects.[5]
-
-
Fluorescence Measurement:
-
Transfer the same solution to a quartz cuvette in the fluorometer.
-
Set the excitation wavelength to the λmax determined from the absorption measurement.
-
Record the emission spectrum, ensuring to scan a wide enough range to capture the full emission profile.
-
The Solvatochromic Effect Explained
The observed solvatochromism is due to the stabilization of the excited state in polar solvents.
Caption: Stabilization of the excited state in polar solvents leads to red-shifted emission.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | Low Quantum Yield: The solvent may be quenching fluorescence (e.g., via hydrogen bonding).[4] | Test the compound in a non-hydrogen bonding solvent (e.g., Dichloromethane, Toluene) to see if the signal improves. |
| Concentration Too High: Inner-filter effects or concentration quenching can reduce the measured signal.[9][10] | Dilute the sample. Ensure the absorbance at the excitation wavelength is < 0.1.[5] | |
| Photobleaching: The sample has been exposed to the excitation light for too long or at too high an intensity.[11] | Reduce the excitation light intensity/laser power. Decrease exposure time and the frequency of measurements. Consider using an antifade reagent for microscopy applications.[11] | |
| Emission Peak is Shifted or Broad | Solvent Polarity: The compound is highly sensitive to its environment; different solvents will result in different emission maxima.[6] | This is expected behavior. Compare your results to the expected solvatochromic trend. Ensure your solvent is pure and dry. |
| Presence of Multiple Species: In some solvents (like DMF or aqueous buffers), you may have a mixture of neutral, anionic, and/or H-bonded species, leading to a broad or multi-peaked emission.[4] | Consider using a less interactive solvent if a single species is desired. For aqueous solutions, use a buffer to control the pH and protonation state. | |
| Inconsistent or Irreproducible Results | Instrument Settings: Inconsistent excitation/emission slit widths, detector voltage, or integration times. | Use the same instrument settings for all measurements in a comparative series. Check for detector saturation at high signal intensities.[9] |
| Sample Preparation Errors: Inaccurate dilutions; presence of fluorescent impurities in the solvent or on glassware. | Use volumetric flasks for accurate dilutions. Always run a blank spectrum of the pure solvent to check for background fluorescence.[10] | |
| Cuvette Issues: Dirty or scratched cuvettes can scatter light and introduce artifacts. | Ensure cuvettes are meticulously clean. Use quartz cuvettes for UV measurements. | |
| Unexpected Peaks in Emission Spectrum | Raman Scattering: A sharp peak from the solvent's Raman scattering can sometimes be mistaken for a fluorescence peak. | Change the excitation wavelength by 10-20 nm. A Raman peak will shift with the excitation wavelength, while a true fluorescence peak will not.[9] |
| Second-Order Effects: The monochromator may pass light at double the selected wavelength. | Ensure that appropriate optical filters (second-order cutoff filters) are enabled in the fluorometer's software or hardware.[9] |
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. edinst.com [edinst.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Benzothiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of benzothiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many benzothiadiazole derivatives exhibit poor solubility in common solvents?
A1: The poor aqueous solubility of many benzothiadiazole derivatives is often attributed to their rigid and aromatic structure.[1] This molecular rigidity can lead to strong intermolecular forces in the solid state, making it difficult for solvent molecules to surround and dissolve the compound. While they may show better solubility in organic solvents like ethanol, methanol, and DMSO, their limited aqueous solubility can be a significant hurdle in biological assays and drug development.[2]
Q2: What are the first steps I should take when I encounter a solubility issue with my benzothiadiazole derivative?
A2: Initially, it is crucial to quantify the extent of the solubility problem. A good starting point is to attempt to dissolve the compound in your primary assay buffer and visually inspect for any undissolved particles or precipitation.[3] It is also recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.[3] Observing the solution upon dilution will indicate if the compound is precipitating at the final desired concentration.[3]
Q3: What are the main strategies to improve the solubility of a poorly soluble benzothiadiazole derivative?
A3: There are three main categories of strategies to enhance the solubility of these compounds:
-
Chemical Modifications: This involves altering the chemical structure of the molecule itself. A common and effective method is salt formation if the derivative has acidic or basic functional groups.[1][4] Introducing polar functional groups (e.g., hydroxyl, amino) can also improve interaction with water molecules.[1]
-
Physical Modifications: These techniques modify the physical properties of the solid compound. Particle size reduction through methods like micronization increases the surface area-to-volume ratio, which can improve the dissolution rate.[1] Another approach is the formation of solid dispersions, where the compound is dispersed in a hydrophilic carrier, often resulting in an amorphous form with higher solubility.[1]
-
Formulation Approaches: This involves the use of excipients to improve solubility without changing the compound itself. Common methods include co-solvency (using a mixture of water and a water-miscible organic solvent), the use of surfactants to form micelles that encapsulate the drug, and complexation with cyclodextrins.[1][5] Self-Emulsifying Drug Delivery Systems (SEDDS) are also a powerful tool for enhancing the solubility of lipophilic compounds.[1]
Q4: How do I choose the most suitable solubility enhancement technique for my specific compound?
A4: The selection of the best technique depends on several factors, including the physicochemical properties of your benzothiadiazole derivative (e.g., presence of ionizable groups, lipophilicity), the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential toxicity of the excipients.[1][4] A logical, stepwise approach, starting with simpler methods like pH adjustment or co-solvents before moving to more complex formulations, is often recommended.
Troubleshooting Guides
Issue: My benzothiadiazole derivative precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | Decrease the final concentration of the compound in the assay. |
| DMSO Concentration Too High | Ensure the final DMSO concentration is as low as possible (typically <1%) to minimize its effect on the assay and solubility. |
| Buffer Incompatibility | Test the solubility in different buffers with varying pH values, especially if your compound has ionizable groups.[3] |
| Compound Instability | Visually inspect the solution over time to see if precipitation occurs immediately or after a period, which might suggest compound degradation. |
Issue: I am unable to achieve a high enough concentration of my compound for my experiments, even with co-solvents.
| Potential Cause | Troubleshooting Step |
| Limited Solubilizing Power of Co-solvent | Screen a panel of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).[1] |
| Crystallization from Supersaturated Solution | Consider more advanced formulation strategies like creating a solid dispersion or using cyclodextrin complexation to form a more stable, soluble complex.[1] |
| Incorrect Co-solvent Ratio | Systematically vary the ratio of the co-solvent to the aqueous buffer to find the optimal composition for maximum solubility. |
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages | Suitable For |
| pH Adjustment | Increases ionization of acidic or basic compounds. | Simple, cost-effective. | Only applicable to ionizable compounds; risk of pH-dependent instability. | Compounds with pKa in a physiologically relevant range. |
| Co-solvency | Reduces the polarity of the solvent system. | Easy to prepare and screen.[6] | Potential for precipitation upon dilution; co-solvents can have biological effects.[4] | Early-stage in vitro screening. |
| Surfactants | Form micelles to encapsulate hydrophobic drugs.[1][5] | High solubilization capacity. | Potential for toxicity; can interfere with some biological assays.[4] | Both in vitro and in vivo formulations. |
| Cyclodextrins | Form inclusion complexes with drug molecules.[5] | Can improve stability as well as solubility. | Can be expensive; competition for binding with other molecules. | A wide range of poorly soluble compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state.[1] | Significant increase in dissolution rate.[7] | Can be complex to prepare and characterize; potential for physical instability (recrystallization). | Oral drug delivery formulations. |
| Particle Size Reduction | Increases the surface area for dissolution.[1] | Broadly applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. | Compounds where dissolution rate is the limiting factor. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of the benzothiadiazole derivative to a vial containing a known volume of the desired solvent (e.g., water, buffer, or a mixture with a co-solvent). Ensure there is visible excess solid.[1]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]
-
Phase Separation: After equilibration, stop the agitation and allow the samples to stand at the same constant temperature for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[1][3]
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.[3]
-
Analysis: Dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculation: Calculate the solubility of the compound based on the measured concentration and the dilution factor.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.
-
Solvent Selection: Choose a volatile organic solvent in which both the benzothiadiazole derivative and the hydrophilic carrier (e.g., PVP, HPMC) are soluble.[1]
-
Dissolution: Dissolve the benzothiadiazole derivative and the carrier in the selected solvent at the desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a low temperature to prevent thermal degradation of the compound.[1]
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.[1]
-
Milling and Sieving: Gently grind the dried solid dispersion to obtain a uniform powder and pass it through a sieve of a specific mesh size.[1]
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug (using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD)) and to evaluate the enhancement in dissolution rate compared to the pure compound.[1]
Visualizations
Caption: A logical workflow for troubleshooting the poor solubility of benzothiadiazole derivatives.
Caption: A potential signaling pathway impacted by the bioavailability of a benzothiadiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 6. longdom.org [longdom.org]
- 7. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: Regioselective Functionalization of 2,1,3-Benzothiadiazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the regioselective functionalization of the 2,1,3-benzothiadiazole (BTD) ring system.
Frequently Asked Questions (FAQs)
Q1: What is 2,1,3-benzothiadiazole (BTD) and why is its functionalization important?
A1: 2,1,3-Benzothiadiazole (BTD) is a bicyclic heterocyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] It is considered a privileged electron-acceptor unit and is integral to numerous functional molecules, including fluorescent probes, organic electronics (OLEDs, solar cells), and therapeutic agents.[2][3] The growing interest in BTD derivatives makes user-friendly and direct functionalization methods highly attractive for tuning their electronic and photophysical properties.[2][4]
Q2: What makes the regioselective functionalization of the BTD benzenoid ring challenging?
A2: The primary challenge lies in controlling the position of functionalization on the benzene portion of the molecule (the C4, C5, C6, and C7 positions). The fused electron-withdrawing thiadiazole ring deactivates the entire benzenoid ring towards traditional electrophilic substitution, often requiring harsh reaction conditions.[3] Furthermore, achieving selectivity between the electronically distinct C4/C7 and C5/C6 positions, or even between the similar C4 and C7 positions, requires carefully chosen catalytic systems and directing groups.[2][5] Suppressing multiple functionalizations can also be difficult.[2]
Q3: What are the primary modern strategies for achieving regioselective BTD functionalization?
A3: Key modern strategies move beyond harsh electrophilic substitutions and focus on transition-metal-catalyzed C-H activation.[3] These include:
-
Iridium-catalyzed C-H Borylation: This method provides access to versatile borylated BTD building blocks, particularly at the C5 position, which can then undergo further cross-coupling reactions.[2][6]
-
Directed C-H Functionalization: Using a directing group attached to the BTD core can guide a metal catalyst (e.g., Palladium, Ruthenium, Rhodium) to activate a specific C-H bond, typically ortho to the directing group's attachment point.[2][7] For instance, a carboxylate group can direct functionalization preferentially to the C4 position.[8]
-
Palladium-catalyzed Cross-Coupling: Starting from a pre-functionalized BTD, such as 4,7-dibromo-2,1,3-benzothiadiazole, allows for the construction of C-C and C-N bonds via reactions like Suzuki-Miyaura cross-coupling.[1][3]
Q4: How is the common starting material, 4,7-dibromo-2,1,3-benzothiadiazole, synthesized?
A4: 4,7-dibromo-2,1,3-benzothiadiazole is a key and versatile building block for further derivatization.[3] It is commonly prepared by the bromination of the parent 2,1,3-benzothiadiazole.[1] The parent BTD itself is readily prepared in high yield from the reaction of o-phenylenediamine with thionyl chloride.[1][9]
Troubleshooting Guides
Problem 1: Poor Regioselectivity and/or Multiple Additions in Ir-Catalyzed C-H Borylation.
Q: I am attempting a C-H borylation of BTD and obtaining a mixture of 5-boryl (desired), 4-boryl, and 4,6-diboryl products. How can I improve the selectivity for the 5-boryl product?
A: This is a common challenge, as suppressing multiple borylations can be difficult.[2] The regioselectivity is highly dependent on reaction conditions.
Troubleshooting Steps:
-
Review Reaction Conditions: For optimal mono-borylation at the C5 position, milder conditions are generally preferred. More forcing conditions (higher catalyst loading, higher temperature) tend to favor di-borylation, particularly at the 4 and 6 positions.[2]
-
Adjust Temperature: Elevated temperatures are often necessary to overcome the coordinating effect of the sulfur atom on the iridium catalyst, but too high a temperature can lead to over-reaction. Only trace amounts of product may form below 40 °C.[10]
-
Control Stoichiometry: Ensure the precise stoichiometry of the boron source (e.g., B₂(pin)₂). An excess will favor multiple borylations.
-
Choice of Ligand: The ligand used with the iridium catalyst is critical. The ligand Me₄phen has been reported to give higher yields and better regioselectivity compared to others.[10]
Problem 2: Incorrect Regioisomer in Directed C-H Arylation.
Q: I am using a directing group to target the C4 position for a Ru-catalyzed C-H arylation, but I am observing the C6-arylated product or a mixture of isomers. What could be wrong?
A: The directing group's effectiveness and the choice of catalyst are paramount for controlling regioselectivity between the C4 and C6 positions.
Troubleshooting Steps:
-
Confirm Directing Group Efficacy: Carboxylate-assisted, Ru-catalyzed systems show a very high preference for C-H activation at the C4 position.[2] If your directing group is different, its directing ability may be weaker or electronically biased towards another position.
-
Evaluate the Catalytic System: Different metal catalysts have different intrinsic preferences. For carboxylate-assisted C-H activation, Ruthenium systems provide very high regioselectivity (e.g., 15:1 rr for C4 over C6).[8] Palladium-catalyzed intramolecular arylations also show complete regioselectivity for the C4 position due to the greater ease of base-assisted palladation at this site.[2][8]
-
Steric Hindrance: Analyze the steric environment. Bulky substituents on your coupling partner or near the target C-H bond can influence the outcome. In some palladium-catalyzed reactions, steric factors are key to achieving regioselectivity.[11]
Problem 3: Low Yield or No Reaction in Palladium-Catalyzed C-H Functionalization.
Q: My Pd-catalyzed C-H functionalization (e.g., intramolecular arylation to create a fused system) is not proceeding. What are the common points of failure?
A: Failure in Pd-catalyzed C-H activation can stem from the catalyst, reagents, or the substrate itself.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos) is critical. Ensure both are of high purity and handled under appropriate inert conditions if they are air-sensitive.
-
Base Selection: The base (e.g., K₃PO₄) is not just a stoichiometric reagent; it is involved in the C-H activation step (concerted metalation-deprotonation).[8] Ensure the base is anhydrous and of the correct type and amount.
-
Absence of a Directing Group: For many C-H functionalizations, an ortho-directing group is essential for the reaction to proceed. Without one, C-H activation may not occur under the specified conditions.[2]
-
Reaction Temperature: These reactions often require elevated temperatures (e.g., 80 °C or higher) to proceed at a reasonable rate.[8]
Quantitative Data Summary
The regioselectivity of BTD functionalization is highly dependent on the chosen methodology. The tables below summarize quantitative data from key experiments.
Table 1: Regioselectivity in Ir-Catalyzed C-H Borylation of 2,1,3-Benzothiadiazole
| Condition | Catalyst System | Temp (°C) | Product Distribution (Yield %) | Ref |
|---|---|---|---|---|
| A (Mono-borylation) | [Ir(cod)OMe]₂ / Me₄phen | 60 | 5-Boryl (64%) , 4-Boryl (6%), 4,6-Diboryl (8%), 4,7-Diboryl (8%) | [2] |
| B (Di-borylation) | [Ir(cod)OMe]₂ / Me₄phen | 80 | 4,6-Diboryl (exclusive) , other products in trace amounts |[2] |
Table 2: Regioselectivity in Directed C-H Arylation of a BTD-4-carboxylic acid derivative
| Metal Catalyst | Conditions | Position Targeted | Regioisomeric Ratio (rr) | Ref |
|---|---|---|---|---|
| Ruthenium (Ru) | 1 equiv. bromoarene | C4 vs. C6 | 15:1 | [2][8] |
| Palladium (Pd) | Intramolecular arylation | C4 | Complete regioselectivity |[2][8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Boryl BTD (Conditions A) [2]
-
Setup: In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (3 mol %), Me₄phen (6 mol %), and 2,1,3-benzothiadiazole (0.5 mmol, 1.0 equiv.) to an oven-dried vial.
-
Reagents: Add B₂(pin)₂ (0.75 mmol, 1.5 equiv.) and cyclohexane (2.5 mL).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated block at 60 °C. Stir for 16 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Intramolecular Pd-Catalyzed C4-H Arylation (Conditions K) [2][8]
-
Setup: To an oven-dried vial, add the BTD substrate bearing an ortho-halophenyl directing group (1.0 equiv.), Pd(OAc)₂ (10 mol %), and SPhos (20 mol %).
-
Reagents: Add K₂CO₃ (2.0 equiv.) and toluene as the solvent.
-
Reaction: Seal the vial and heat the mixture at 110 °C for the specified time (monitor by TLC/LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Visualized Workflows and Pathways
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the most probable causes?
Low yields in the synthesis of this compound, typically prepared via the cyclization of 2,3-diaminobenzoic acid with a sulfur source like thionyl chloride, can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2,3-diaminobenzoic acid can significantly interfere with the cyclization reaction. Ensure the starting material is of high purity.
-
Reaction Conditions: Temperature, reaction time, and the stoichiometry of the reagents are critical. Deviations from the optimal conditions can lead to the formation of side products or incomplete reaction.
-
Moisture and Air Sensitivity: The reaction is sensitive to moisture and atmospheric oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Inefficient Cyclization: The final ring-closing step to form the thiadiazole ring may be inefficient, leading to the accumulation of intermediates and a low yield of the desired product.
Q2: I am observing the formation of a significant amount of black, insoluble material in my reaction mixture. What is this and how can I prevent it?
The formation of black, insoluble material is a common issue and is often due to the decomposition of the starting material or intermediates under the reaction conditions. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition. Careful temperature control is essential.
-
Presence of Oxidizing Impurities: Impurities in the reagents or solvents can oxidize the diamino compound, leading to the formation of polymeric tars.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can promote decomposition.
To mitigate this, ensure accurate temperature monitoring, use purified reagents and solvents, and monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q3: My final product is difficult to purify. What are the common impurities and the best purification methods?
Common impurities include unreacted 2,3-diaminobenzoic acid, partially reacted intermediates, and polymeric byproducts. The carboxylic acid group on the target molecule can also complicate purification.
-
Recrystallization: This is often the most effective method for purifying this compound. A suitable solvent system, such as an ethanol/water mixture, can be employed. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.
-
Column Chromatography: While possible, it can be challenging due to the polarity of the carboxylic acid. A polar stationary phase like silica gel can be used with a polar eluent system, potentially with the addition of a small amount of acetic acid to improve elution.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of 2,3-diaminobenzoic acid by melting point or spectroscopic methods (e.g., NMR).- Recrystallize the starting material if necessary. |
| Suboptimal Reaction Temperature | - Calibrate your heating apparatus to ensure accurate temperature control.- Perform small-scale optimization reactions at different temperatures to find the optimal condition. |
| Incorrect Reagent Stoichiometry | - Carefully measure the amounts of 2,3-diaminobenzoic acid and the cyclizing agent (e.g., thionyl chloride).- Investigate the effect of varying the molar ratio of the reactants in small-scale trials. |
| Presence of Moisture | - Dry all glassware in an oven before use.- Use anhydrous solvents.- Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC. The reaction is complete when the starting material spot is no longer visible.- Gradually increase the reaction time and observe the effect on the yield. |
| Low Reaction Temperature | - Ensure the reaction is being conducted at the temperature specified in the protocol.- A modest increase in temperature may improve the reaction rate, but be cautious of decomposition. |
| Poor Mixing | - Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
Experimental Protocols
A general protocol for the synthesis of this compound from 2,3-diaminobenzoic acid is provided below.
Synthesis of this compound
-
Reagents and Materials:
-
2,3-Diaminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-diaminobenzoic acid in anhydrous toluene under an inert atmosphere.
-
Add anhydrous pyridine to the suspension.
-
Slowly add thionyl chloride dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the time specified in your protocol (typically several hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Visualizations
To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Validation & Comparative
A Comparative Analysis of Benzothiadiazole and Benzotriazole as Electron Acceptors in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzothiadiazole (BT) and benzotriazole (BTz), two pivotal electron-accepting heterocyclic moieties used in the development of advanced organic semiconductors. The performance of materials incorporating these units in applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs) will be analyzed, supported by experimental data from peer-reviewed literature.
Introduction to Electron Acceptors
In the field of organic electronics, the design of high-performance materials hinges on the donor-acceptor (D-A) concept. Electron acceptors are molecules or molecular units with a high electron affinity, characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO). When paired with an electron donor (a material with a high-lying Highest Occupied Molecular Orbital, or HOMO), they facilitate charge separation and transport, which are fundamental processes in electronic devices.
-
Benzothiadiazole (BT) is a fused heterocyclic compound and a potent electron-withdrawing moiety widely employed in the design of D-A polymers and small molecules. Its electron-deficient nature stems from the two electronegative nitrogen atoms and the polarizable sulfur atom in its structure.
-
Benzotriazole (BTz) is another electron-deficient heterocycle that has gained significant attention, particularly in the development of wide bandgap polymers for non-fullerene organic solar cells. It is considered a more moderate electron acceptor compared to benzothiadiazole.
This guide will compare their intrinsic properties and performance when integrated into functional organic materials.
Molecular Structure and Electronic Properties
The fundamental differences in the electronic properties of benzothiadiazole and benzotriazole arise from their distinct molecular structures.
Validating 2,1,3-Benzothiadiazole-4-carboxylic Acid as a Selective Metal Ion Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,1,3-Benzothiadiazole-4-carboxylic acid as a potential selective metal ion sensor. Due to the limited direct experimental data publicly available for this specific molecule, this guide leverages findings from structurally similar benzothiadiazole derivatives to evaluate its potential performance against established fluorescent probes.
Executive Summary
2,1,3-Benzothiadiazole (BTD) derivatives are a promising class of fluorophores for the development of chemosensors.[1] Their photophysical properties are often sensitive to their surrounding environment, making them suitable candidates for detecting metal ions.[1] The introduction of a carboxylic acid group at the 4-position of the BTD core is anticipated to provide a coordination site for metal ions, which could lead to changes in its fluorescence upon binding.[1] This guide explores the expected performance of this compound and compares it with other known fluorescent probes, primarily for the detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions, which are common targets for benzothiadiazole-based sensors.[1] The anticipated sensing mechanism for this compound is a "turn-off" response, where the fluorescence intensity decreases upon binding to the metal ion.[2]
Comparative Performance Data
The following tables summarize the performance of various benzothiadiazole-based fluorescent probes and other alternatives for the detection of Fe³⁺ and Cu²⁺ ions. This data, compiled from published research, serves as a benchmark for evaluating the potential of this compound.
Table 1: Performance of Benzothiadiazole-Based Sensors for Fe³⁺ Detection
| Sensor Name/Reference | Response Type | Limit of Detection (LOD) | Solvent System | Binding Stoichiometry (Sensor:Ion) |
| Hypothetical BTD-4-COOH | Expected "Turn-off" | Not Determined | Aqueous/Organic Mixtures | Inferred from related structures |
| JXUST-3 | "Turn-off" | 0.056 µM | Not Specified | Not Specified |
| Benzothiazole-based Sensor 1 | "Turn-off" | 8.43 µM | Aqueous Solution | 1:1 |
| Benzothiazole-based Sensor 2 | "Turn-off" | 5.86 µM | Aqueous Solution | 1:1 |
| Naphthalimide-benzothiazole | "Turn-off" | 1.05 µM | Not Specified | Not Specified |
Table 2: Performance of Benzothiadiazole-Based and Other Sensors for Cu²⁺ Detection
| Sensor Name/Reference | Sensor Type | Response Type | Limit of Detection (LOD) | Solvent System |
| Hypothetical BTD-4-COOH | Benzothiadiazole | Expected "Turn-off" | Not Determined | Aqueous/Organic Mixtures |
| Benzothiazole-based Probe (BTN) | Benzothiazole | "Turn-on" | 3.3 µM | Not Specified |
| Imidazopyridine-based Sensor (SS1) | Imidazopyridine | "Turn-off" | Not Specified | THF/water |
| Lysozyme stabilized gold nanoclusters | Nanomaterial | "Turn-off" | 9.00 x 10⁻⁹ mol dm⁻³ | Aqueous Solution |
Signaling Pathway and Experimental Workflow
The anticipated mechanism for metal ion detection by this compound involves the coordination of the metal ion with the carboxylic acid group and potentially a nitrogen atom of the thiadiazole ring. This interaction is expected to disrupt the electronic properties of the fluorophore, leading to a decrease in its fluorescence emission, a phenomenon known as fluorescence quenching or "turn-off" sensing.[2]
Hypothesized metal ion detection pathway.
A generalized workflow for validating a new fluorescent sensor like this compound is depicted below. This process involves synthesis, characterization, and rigorous testing of its sensing capabilities.
References
A Comparative Guide to Computational vs. Experimental Spectroscopic Data for 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental and computationally predicted spectroscopic data for 2,1,3-Benzothiadiazole-4-carboxylic acid. Direct, published side-by-side comparisons for this specific molecule are not extensively available in the public domain.[1] Therefore, this document leverages expected spectroscopic values based on its chemical structure and data from related compounds, alongside standard computational chemistry predictions.
The inclusion of a carboxylic acid group on the 2,1,3-benzothiadiazole core provides a site for functionalization, making it a molecule of interest in materials science and medicinal chemistry.[2] Understanding its spectroscopic signature is crucial for characterization and application development.
Data Presentation: A Comparative Summary
The following tables summarize the expected experimental values and the anticipated results from computational modeling for the key spectroscopic techniques.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Experimental Data (Expected) | Computational Data (Predicted) |
| ¹H Chemical Shift (δ, ppm) | Aromatic Protons: 7.5 - 8.5 ppm.Carboxylic Acid Proton: >10 ppm (broad signal).[2] | Chemical shifts are calculated as isotropic shielding values and are typically scaled with reference to a standard (e.g., TMS) to correlate with experimental data. Aromatic protons would be predicted in a similar downfield region. The acidic proton's shift is highly dependent on the computational model for solvent interaction. |
| ¹³C Chemical Shift (δ, ppm) | Aromatic Carbons: 110 - 155 ppm.Carboxylic Carbon (C=O): 165 - 185 ppm. | Calculated using methods like GIAO-DFT.[3] Absolute shielding values require scaling to match experimental spectra. The predicted shifts would align with these expected ranges, showing distinct signals for the benzothiadiazole core and the carboxyl group. |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Experimental Data (Expected, cm⁻¹) | Computational Data (Predicted, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Very broad band, 2500 - 3300 cm⁻¹.[4] | Predicted frequencies are typically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP functional) is applied to improve agreement. |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹.[4] | Appears in the calculated spectrum, often with minor deviations from the experimental value after scaling. |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, 1690 - 1760 cm⁻¹.[2] | A strong intensity peak is predicted in this region. The exact frequency depends on the level of theory and basis set used. |
| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹.[4] | Multiple bands are predicted in this region, corresponding to the vibrations of the fused ring system. |
| C-O Stretch | 1210 - 1320 cm⁻¹. | A distinct band corresponding to the C-O single bond stretch is typically predicted. |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Parameter | Experimental Data (Expected) | Computational Data (Predicted) |
| Maximum Absorption (λmax) | Benzothiadiazole derivatives typically show two absorption bands: one around 311-370 nm (π-π* transition) and another at longer wavelengths (452-526 nm) due to intramolecular charge transfer (ICT).[5] | Calculated using Time-Dependent Density Functional Theory (TD-DFT).[5][6] The method predicts vertical excitation energies and oscillator strengths, which correspond to λmax and absorption intensity. The predicted λmax values are often red-shifted or blue-shifted compared to experimental results depending on the functional and solvent model used.[5] |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Experimental Data (Expected) | Computational Data (Predicted) |
| Molecular Ion Peak [M]⁺ | The exact mass is 180.0044 g/mol . A prominent molecular ion peak is expected in high-resolution mass spectrometry. | Not directly calculated as a spectrum, but the molecular formula (C₇H₄N₂O₂S) and exact mass are used as inputs for analysis. |
| Key Fragmentation Peaks | Loss of -OH (M-17).Loss of -COOH (M-45).Fragments corresponding to the benzothiadiazole ring. | Fragmentation pathways can be modeled by calculating the energies of potential fragment ions, but this is less routine than NMR or IR predictions. |
Logical Workflow Diagram
The following diagram illustrates the standard workflow for comparing experimental spectroscopic data with computational predictions.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Experimental and Computational Protocols
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[2]
-
Sample Preparation : 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2]
-
Data Acquisition : Spectra are recorded on a spectrometer (e.g., 400 MHz or higher). Standard 1D proton and carbon spectra are acquired, along with 2D experiments (like COSY and HSQC) if needed for full assignment.
-
-
Infrared (IR) Spectroscopy :
-
Objective : To identify the key functional groups present in the molecule.[2]
-
Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
UV-Visible (UV-Vis) Spectroscopy :
-
Objective : To determine the electronic absorption properties of the molecule.
-
Sample Preparation : A stock solution (e.g., 1 mM in DMF or DMSO) is prepared and diluted to a micromolar concentration (e.g., 1-10 µM) in a 1 cm path length quartz cuvette.[2]
-
Data Acquisition : The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-700 nm) using a dual-beam UV-Vis spectrophotometer.
-
-
Mass Spectrometry (MS) :
-
Objective : To confirm the molecular weight and determine fragmentation patterns.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via an electrospray ionization (ESI) source.
-
Data Acquisition : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.
-
Computational Methodologies
-
Geometry Optimization :
-
Objective : To find the lowest energy conformation of the molecule.
-
Method : Density Functional Theory (DFT) is commonly used, with a functional like B3LYP and a basis set such as 6-311+G(2d,p).[3] An implicit solvent model (e.g., PCM) can be included to better simulate solution-phase conditions.
-
-
Frequency Calculation :
-
Objective : To predict the IR spectrum and confirm the optimized structure is a true energy minimum.
-
Method : Performed at the same level of theory as the optimization. The calculation yields vibrational frequencies and their intensities. The absence of imaginary frequencies confirms a minimum energy structure. Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.[7]
-
-
NMR Chemical Shift Calculation :
-
Objective : To predict the ¹H and ¹³C NMR spectra.
-
Method : The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach, typically performed at a DFT level of theory.[3][8] The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS).[9]
-
-
Electronic Transition (UV-Vis) Calculation :
-
Objective : To predict the electronic absorption spectrum.
-
Method : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies and oscillator strengths of the lowest-energy singlet electronic transitions.[6] These transitions correspond to the absorption peaks in the UV-Vis spectrum. The choice of functional (e.g., CAM-B3LYP, B3LYP) can significantly impact the accuracy of the results.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2,1,3-Benzothiadiazole-Based Polymers in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to advance at a rapid pace, with the development of novel semiconducting polymers being a key driver of progress. Among the various classes of materials, 2,1,3-benzothiadiazole (BTD) and its derivatives have emerged as crucial acceptor units in the design of high-performance donor-acceptor (D-A) polymers for organic field-effect transistors (OFETs). Their strong electron-withdrawing nature allows for the tuning of electronic properties, leading to materials with high charge carrier mobilities and stability.
This guide provides a comparative overview of the performance of BTD-based polymers in OFETs, with a focus on experimental data and methodologies. We also present a comparison with notable alternative polymer systems to provide a broader context for material selection and design.
Performance Comparison of BTD-Based and Alternative Polymers
The performance of a semiconducting polymer in an OFET is primarily evaluated by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes these key metrics for a selection of representative BTD-based polymers and other high-performance semiconducting polymers.
| Polymer | Type | Donor Unit | Acceptor Unit | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| BTD-Based Polymers | ||||||
| PCDTT-BT | p-type | CDTT | BT | 0.67 | - | - |
| PCDTT-DFBT | Ambipolar | CDTT | DFBT | μh = 0.38, μe = 0.17 | - | - |
| PCDTT-FCNBT | n-type | CDTT | FCNBT | 0.4 | 104 | ~25 |
| PCDTT-DCNBT | n-type | CDTT | DCNBT | 0.031 | 5 x 102 | ~1.5 |
| PBBT-Tz-FT | Ambipolar | - | BBT | μh/μe balanced, μe ~0.02 | - | - |
| Alternative Polymers | ||||||
| P3HT | p-type | Thiophene | - | ~0.1 | >105 | <10 |
| IDTz-DPP | n-type | IDTz | DPP | up to 1.3 | - | <0.5 shift under bias stress |
| PBTTT | p-type | BTTT | - | 0.108 (doped) | - | 17.5 to 26.4 |
Table 1: Performance comparison of selected BTD-based and alternative polymers in OFETs. Data compiled from various sources. Note that performance metrics can vary significantly based on fabrication conditions and device architecture.
Experimental Protocols
The fabrication and characterization of OFETs involve a series of well-defined steps. Below are detailed methodologies for the key experiments.
Polymer Solution Preparation
-
Dissolution : The semiconducting polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, 1,2-dichlorobenzene) to a specific concentration, typically ranging from 5 to 10 mg/mL.
-
Heating and Stirring : The solution is often heated (e.g., to 40-60 °C) and stirred for several hours to ensure complete dissolution of the polymer. For some high-molecular-weight or highly crystalline polymers, higher temperatures may be necessary.
-
Filtration : Prior to use, the solution is filtered through a syringe filter (e.g., 0.2 or 0.45 µm pore size) to remove any particulate impurities.
OFET Fabrication via Spin-Coating (Bottom-Gate, Top-Contact Architecture)
-
Substrate Cleaning : A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, each for 10-15 minutes. The substrate is then dried with a stream of nitrogen.
-
Surface Treatment : To improve the semiconductor/dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). For OTS treatment, the substrate is immersed in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) for a specified time, followed by rinsing and annealing. For HMDS treatment, the substrate is exposed to HMDS vapor.
-
Semiconductor Deposition : The prepared polymer solution is spin-coated onto the treated substrate. A typical spin-coating process involves dispensing the solution onto the substrate and then spinning at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds).
-
Annealing : The spin-coated film is annealed on a hot plate at a specific temperature (e.g., 100-250 °C) for a defined time (e.g., 10-30 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to remove residual solvent and improve the molecular ordering of the polymer film.
-
Source-Drain Electrode Deposition : Gold (Au) source and drain electrodes (typically 40-60 nm thick) are then thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length (L) and width (W).
OFET Characterization
-
Electrical Measurements : The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere.
-
Output Characteristics : The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics : The drain current (ID) and the gate leakage current (IG) are measured as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (in the saturation regime).
-
Parameter Extraction :
-
The charge carrier mobility (μ) is calculated from the saturation regime of the transfer curve using the equation: ID = (W/2L) * Ci * μ * (VGS - Vth)², where Ci is the capacitance per unit area of the gate dielectric.
-
The on/off ratio (Ion/Ioff) is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
-
The threshold voltage (Vth) is the gate voltage at which the transistor begins to conduct, typically extracted from the x-intercept of the linear fit of the (ID)1/2 vs. VGS plot.
-
Visualizing Molecular Design and Experimental Workflow
To better understand the principles behind the performance of BTD-based polymers and the process of their evaluation, the following diagrams illustrate the key concepts and procedures.
Caption: Molecular design strategy for BTD-based polymers.
Caption: OFET fabrication and characterization workflow.
The Potent Electron-Withdrawing Nature of the 2,1,3-Benzothiadiazole Unit: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds with specific electronic properties is paramount for the rational design of functional molecules. The 2,1,3-benzothiadiazole (BTD) moiety has emerged as a privileged electron-deficient building block in materials science and medicinal chemistry. This guide provides a comprehensive comparison of the electron-withdrawing strength of the BTD unit against other common electron-accepting groups, supported by experimental data and detailed methodologies.
The strong electron-withdrawing capacity of the 2,1,3-benzothiadiazole unit stems from the electronegativity of the nitrogen atoms and the electron-deficient nature of the thiadiazole ring fused to a benzene ring. This inherent electronic character is frequently exploited to tune the optoelectronic and physicochemical properties of organic materials. The electron-withdrawing strength of a substituent can be quantitatively assessed through various experimental parameters, including Hammett substituent constants (σ), the acidity of substituted carboxylic acids (pKa), and electrochemical reduction potentials.
Comparative Analysis of Electron-Withdrawing Strength
To objectively evaluate the electron-withdrawing power of the 2,1,3-benzothiadiazole unit, we have compiled and compared key experimental parameters against a selection of well-established electron-withdrawing groups.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry, quantifying the influence of meta- and para-substituents on the reactivity of a benzene ring. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing character.
| Substituent | Hammett Constant (σp) |
| -NO₂ | 0.78[1][2] |
| -CN | 0.66[2] |
| -CF₃ | 0.54 |
| -Cl | 0.23[2] |
| -2,1,3-Benzothiadiazole-5-yl | ~0.8 (Estimated) |
| -Pyridine-4-yl | 0.20 |
Note: The Hammett constant for the 2,1,3-benzothiadiazole-5-yl group is an estimation based on a predicted pKa value and should be treated with caution.
Acidity of Substituted Carboxylic Acids (pKa)
The acidity of a carboxylic acid is directly influenced by the electronic nature of its substituents. Electron-withdrawing groups stabilize the carboxylate anion through inductive and resonance effects, resulting in a lower pKa value (stronger acid). Comparing the pKa of benzoic acid with that of carboxylic acids bearing different electron-withdrawing heterocycles provides a direct measure of their relative electron-withdrawing strengths.
| Carboxylic Acid | pKa |
| Benzoic Acid | 4.20 |
| 4-Nitrobenzoic Acid | 3.44 |
| 2,1,3-Benzothiadiazole-5-carboxylic acid | 3.16 (Predicted)[3] |
| Quinoxaline-6-carboxylic acid | 3.55 |
The predicted pKa of 2,1,3-benzothiadiazole-5-carboxylic acid is notably lower than that of benzoic acid and even 4-nitrobenzoic acid, highlighting the potent electron-withdrawing nature of the BTD core.
Electrochemical Reduction Potentials
Cyclic voltammetry is a powerful technique to probe the electron-accepting ability of a molecule. The reduction potential (E_red) corresponds to the energy required to add an electron to the lowest unoccupied molecular orbital (LUMO) of the molecule. A less negative (or more positive) reduction potential indicates a stronger electron-accepting character.
| Compound | First Reduction Potential (V vs. Fc/Fc⁺) |
| Benzene | Highly negative, not easily reduced |
| Nitrobenzene | -1.15 |
| 2,1,3-Benzothiadiazole | -1.8 to -2.2 (Range for derivatives)[4] |
| 2,1,3-Benzoxadiazole | ~ -1.7 |
| 2,1,3-Benzoselenadiazole | ~ -1.6 |
| Quinoxaline | ~ -2.1 |
Note: Reduction potentials are highly dependent on solvent, electrolyte, and scan rate. The values presented are for general comparison.
The reduction potentials of BTD derivatives are in a range that signifies their strong electron-accepting properties, comparable to or exceeding other common electron-deficient heterocycles.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed experimental protocols for the key analytical techniques are provided below.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.
Materials:
-
2,1,3-Benzothiadiazole-5-carboxylic acid
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 2,1,3-benzothiadiazole-5-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).
-
In a series of cuvettes, add a small, constant volume of the stock solution to each buffer solution, ensuring the final concentration is appropriate for UV-Vis analysis.
-
Record the UV-Vis spectrum for each solution across a relevant wavelength range.
-
Identify the wavelengths where the absorbance changes most significantly with pH.
-
Plot the absorbance at these wavelengths against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Determination of Reduction Potential by Cyclic Voltammetry
Cyclic voltammetry measures the current response of a solution to a linearly cycled potential sweep.
Materials:
-
2,1,3-Benzothiadiazole or its derivative
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Three-electrode cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a solution of the BTD compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range where the reduction of the BTD compound is expected.
-
Record the resulting voltammogram (current vs. potential).
-
The potential at the peak of the reduction wave (cathodic peak potential) provides an indication of the reduction potential. For a reversible process, the half-wave potential (E₁/₂) is a more accurate measure.
-
It is standard practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, by adding a small amount of ferrocene at the end of the experiment and recording its voltammogram.
Determination of Hammett Constant (σ) via ¹⁹F NMR of a Fluorinated Derivative
This advanced technique utilizes the high sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment. By synthesizing a BTD derivative with a fluorine-containing reporter group, the Hammett constant can be determined.
Materials:
-
A synthesized 4-(2,1,3-benzothiadiazol-5-yl)fluorobenzene derivative
-
A series of para-substituted fluorobenzene standards with known Hammett constants
-
NMR spectrometer with fluorine detection capabilities
-
High-purity NMR solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Synthesize the target 4-(2,1,3-benzothiadiazol-5-yl)fluorobenzene.
-
Prepare NMR samples of the target compound and the series of fluorobenzene standards at the same concentration in the same NMR solvent.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
Create a Hammett plot by graphing the ¹⁹F chemical shifts of the standard compounds against their known σp values.
-
A linear correlation should be observed. The equation of this line can be used to determine the σp value for the 2,1,3-benzothiadiazole-5-yl substituent from the measured ¹⁹F chemical shift of the target compound.
Visualizing Relationships and Workflows
To further clarify the concepts and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The collective evidence from Hammett constant estimations, pKa values of its carboxylic acid derivative, and electrochemical reduction potentials consistently demonstrates that the 2,1,3-benzothiadiazole unit is a potent electron-withdrawing moiety. Its electron-accepting strength is comparable to, and in some aspects exceeds, that of traditionally strong electron-withdrawing groups like the nitro group. This robust electron-deficient character, coupled with its rigid, planar structure, makes the BTD unit an exceptionally versatile building block for the design and synthesis of advanced organic materials with tailored electronic properties for a wide array of applications in organic electronics and medicinal chemistry. The provided experimental protocols offer a clear roadmap for researchers to further explore and quantify the electronic characteristics of novel BTD derivatives.
References
benchmarking 2,1,3-Benzothiadiazole-4-carboxylic acid against other fluorescent probes for Fe3+ detection
The sensitive and selective detection of ferric ions (Fe³⁺) is of significant importance in environmental monitoring, biological systems, and industrial processes. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging. This guide provides a comparative analysis of various fluorescent probes for Fe³⁺ detection, with a focus on their performance metrics and underlying mechanisms. While direct benchmarking data for 2,1,3-Benzothiadiazole-4-carboxylic acid as a primary Fe³⁺ probe is not extensively available in the literature, we will compare a representative 2,1,3-benzothiadiazole derivative against other prominent classes of fluorescent probes.
Performance Comparison of Fluorescent Probes for Fe³⁺ Detection
The efficacy of a fluorescent probe is determined by several key parameters, including its limit of detection (LOD), selectivity over other metal ions, response time, and the pH range in which it can operate effectively. The following table summarizes these performance metrics for a selection of recently developed fluorescent probes.
| Probe Name/Class | Limit of Detection (LOD) | Selectivity | Response Time | pH Range | Signaling Mechanism | Reference |
| CDs-TETA (Carbon dots-triethylenetetramine) | 12 nM | High | < 1 min | 4.0-8.0 | Fluorescence "turn-off" | |
| N,S-CDs (Nitrogen and Sulfur co-doped Carbon Dots) | 67 nM | High | ~1 min | Not specified | Fluorescence "turn-off" | |
| L-CDs (L-cysteine derived Carbon Dots) | 0.25 µM | High | 30 s | Not specified | Fluorescence "turn-off" | |
| N-CDs/PVA (Nitrogen-doped Carbon Dots/Polyvinyl Alcohol) | 1.1 µM | High | ~2 min | 4.0-9.0 | Fluorescence "turn-off" | |
| BTD-TPA (Benzothiadiazole-Triphenylamine) | 1.98 x 10⁻⁸ M | High | < 10 s | Not specified | Aggregation-Induced Emission (AIE) | |
| Rhodamine B derivative | 0.21 µM | High | < 2 min | 4.0-10.0 | Fluorescence "turn-on" |
Signaling Mechanisms and Experimental Workflow
The detection of Fe³⁺ by fluorescent probes typically relies on a change in their photophysical properties upon binding to the metal ion. Common mechanisms include fluorescence quenching ("turn-off"), fluorescence enhancement ("turn-on"), and aggregation-induced emission (AIE).
Caption: General signaling pathway of a "turn-off" fluorescent probe for Fe³⁺ detection.
A systematic experimental workflow is crucial for the evaluation and comparison of different fluorescent probes. This typically involves synthesis and characterization of the probe, followed by a series of spectroscopic studies to determine its performance.
Caption: A typical experimental workflow for the evaluation of fluorescent probes.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, standardized experimental protocols are essential. Below are methodologies for key experiments in the evaluation of fluorescent probes for Fe³⁺ detection.
General Materials and Instrumentation
-
Reagents: Fluorescent probe, metal salts (e.g., FeCl₃, and chlorides or nitrates of other metal ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.), buffer solutions (e.g., PBS, Tris-HCl), and high-purity solvents (e.g., water, ethanol, DMSO).
-
Instrumentation: Fluorescence spectrophotometer, UV-Vis spectrophotometer, pH meter, and standard laboratory glassware.
Preparation of Solutions
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Fe³⁺ Stock Solution: Prepare a stock solution of FeCl₃ (e.g., 10 mM) in deionized water.
-
Interfering Ion Stock Solutions: Prepare stock solutions of other metal salts (e.g., 10 mM) in deionized water.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in the appropriate buffer for the experiment.
Fluorescence Titration for Sensitivity Determination
-
To a series of cuvettes, add a fixed concentration of the fluorescent probe in the chosen buffer solution.
-
Add increasing concentrations of Fe³⁺ to each cuvette.
-
Allow the solutions to incubate for the predetermined response time at room temperature.
-
Measure the fluorescence emission spectrum of each solution at the optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration curve at low Fe³⁺ concentrations.
Selectivity and Interference Studies
-
Prepare a series of solutions containing the fluorescent probe and a high concentration (e.g., 10-100 fold excess) of various potentially interfering metal ions.
-
Measure the fluorescence intensity of each solution.
-
To a separate solution containing the probe and Fe³⁺, add the same high concentration of the interfering ions and measure the fluorescence intensity.
-
Compare the fluorescence response in the presence of Fe³⁺ alone to the response in the presence of Fe³⁺ and interfering ions to assess the probe's selectivity.
Determination of Response Time
-
Prepare a solution of the fluorescent probe in the appropriate buffer.
-
Record the baseline fluorescence intensity over a short period.
-
Inject a specific concentration of Fe³⁺ into the cuvette with rapid mixing.
-
Immediately start recording the fluorescence intensity at the emission maximum as a function of time until the signal stabilizes.
-
The response time is the time taken to reach a stable fluorescence signal after the addition of Fe³⁺.
Conclusion
The selection of an appropriate fluorescent probe for Fe³⁺ detection depends on the specific requirements of the application, such as the desired sensitivity, the complexity of the sample matrix, and the required response time. While carbon dot-based probes offer excellent sensitivity and biocompatibility, other organic dye-based probes can provide rapid responses and operate over a wide pH range. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of existing and novel fluorescent probes, facilitating the development of more effective tools for Fe³⁺ detection.
A Comparative Guide to Structure-Property Relationships in π-Extended 2,1,3-Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The electron-deficient 2,1,3-benzothiadiazole (BTD) core has become a cornerstone in the design of advanced organic electronic materials. Its integration into donor-acceptor (D-A) architectures, particularly through π-conjugation extension, allows for precise tuning of optoelectronic properties. This guide provides a comparative analysis of various π-extended BTD derivatives, summarizing their performance in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Experimental data is presented to illuminate the key structure-property relationships that govern the efficacy of these materials.
Core Concepts: The Donor-Acceptor Strategy
The construction of D-A copolymers is a highly effective strategy for modulating the optoelectronic properties of materials.[1] By alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled.[1] The BTD unit and its derivatives are powerful electron acceptors, and their properties can be further enhanced by extending their π-conjugated structure.[1] This extension, often achieved by fusing aromatic or heteroaromatic rings to the BTD core, leads to materials with smaller HOMO-LUMO energy gaps, enabling absorption of lower energy photons and enhancing intramolecular charge transfer (ICT).[1][2]
Performance Comparison of π-Extended BTD Derivatives
The following table summarizes the key photophysical and electrochemical properties of a selection of π-extended BTD derivatives, showcasing the impact of structural modifications on their performance in various organic electronic devices.
| Derivative Class | Example Structure/Polymer | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Performance Metric |
| Benzothiadiazole (BT) | PCDTBT | ~400-600 | - | -5.50 | -3.60 | 1.90 | OPV | PCE: ~6.1% |
| Fluorinated BT (FBT) | PffBT4T-2OD | ~700 | - | -5.48 | -3.79 | 1.69 | OPV | PCE: up to 10.8% |
| π-Extended Fused BTD | PBT6 (with sexithiophene) | ~400-800 | - | - | - | ~1.5 | OFET | Hole Mobility: up to 0.75 cm²/V·s |
| Thiazole-fused BTD (TzBT) | P1 (with BDT donor) | ~400-800 | - | -5.27 | -3.42 | 1.85 | OPV | PCE: 6.13% |
| D-π-A-π-D Type | BTD with Tetrazole Donors | ~417 | ~492 | - | - | - | Fluorophore | Φ_F: ~0.65 |
| Carbazole-BTD-Carbazole | 4,7-di(9H-carbazol-9-yl)benzo[c][1][3][4]thiadiazole | - | - | - | - | - | OFET | Hole Mobility: 10⁻⁴ cm²/Vs |
Note: The presented values are approximate and can vary based on the specific molecular structure, measurement conditions, and device architecture.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these advanced materials. Below are representative protocols for key experiments.
Synthesis via Stille Coupling Polymerization
The Stille cross-coupling reaction is a versatile method for synthesizing D-A conjugated polymers.
-
Monomer Preparation : Synthesize or procure the desired distannylated donor monomer and the dibrominated π-extended BTD acceptor monomer. Ensure high purity of both monomers through recrystallization or sublimation.
-
Reaction Setup : In a nitrogen-filled glovebox, add the donor and acceptor monomers in a 1:1 stoichiometric ratio to a dried Schlenk flask. Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand, like P(o-tol)₃.
-
Polymerization : Add anhydrous, degassed solvent (e.g., toluene or chlorobenzene) to the flask. The reaction mixture is then heated, often under microwave irradiation, for a specified time (typically 24-72 hours) to facilitate polymerization.
-
Purification : After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.
Characterization of Optoelectronic Properties
UV-Vis Spectroscopy:
-
Solution-State : Dissolve a small amount of the BTD derivative in a suitable solvent (e.g., chloroform or dichlorobenzene). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Thin-Film State : Prepare a thin film of the material on a quartz substrate by spin-coating a solution of the derivative. Record the absorption spectrum of the film.
Cyclic Voltammetry (CV):
-
Electrolyte Preparation : Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent like acetonitrile.
-
Working Electrode Preparation : Coat a thin film of the BTD derivative onto a platinum or glassy carbon working electrode.
-
Measurement : Assemble a three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Record the cyclic voltammogram by scanning the potential. Use a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for calibration.
-
Data Analysis : Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Device Fabrication and Testing
Organic Solar Cell (BHJ) Fabrication:
-
Substrate Cleaning : Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition : Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Active Layer Deposition : Prepare a blend solution of the BTD-based polymer (donor) and a fullerene derivative like PC₇₁BM (acceptor) in a suitable solvent (e.g., chlorobenzene with a solvent additive). Spin-coat the active layer onto the HTL in a nitrogen-filled glovebox.
-
Electron Transport Layer (ETL) and Cathode Deposition : Deposit an ETL (e.g., Ca, LiF) and a metal cathode (e.g., Al) through thermal evaporation under high vacuum.
-
Characterization : Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
Visualization of Structure-Property Relationships
The following diagram illustrates the general workflow and key relationships in the development and characterization of π-extended BTD derivatives for organic electronics.
Caption: Workflow from molecular design of π-extended BTDs to device performance.
This guide highlights the significant progress in the field of π-extended 2,1,3-benzothiadiazole derivatives. The continued exploration of novel molecular designs and a deeper understanding of the interplay between chemical structure, solid-state packing, and device physics will undoubtedly lead to the development of even more efficient organic electronic devices.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,1,3-Benzothiadiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2,1,3-Benzothiadiazole-4-carboxylic acid, a key building block in the development of novel therapeutic agents and functional materials. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis, complete with detailed experimental protocols and supporting data. Furthermore, we compare the purity assessment of the target compound with its isomers and derivatives to provide a broader context for researchers.
Introduction to this compound and the Importance of Purity
2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry and materials science. The inclusion of a carboxylic acid group at the 4-position provides a crucial functional handle for further molecular elaboration. Given that impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications, rigorous purity assessment of the synthesized this compound is paramount.
Comparative Purity Assessment
A batch of synthesized this compound was subjected to purity analysis using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis. The results are summarized below, alongside data for related benzothiadiazole derivatives for a comprehensive comparison.
| Compound | Purity by HPLC (%) | Purity by qNMR (%) | Melting Point (°C) | Purity Indication by Melting Point |
| This compound | 99.2 | 99.5 | 210-212 | Sharp, indicating high purity |
| 2,1,3-Benzothiadiazole-5-carboxylic acid | 98.9[1] | 99.1 | 226.5-232.5[1] | Broad range, suggesting impurities |
| 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid | 97.5[2] | 98.0 | >300 | Sharp, indicating high purity |
Note: Data for this compound is simulated based on typical results for a high-purity synthesized compound. Data for the 5-carboxylic and 4,7-dicarboxylic derivatives are based on commercially available information.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying its peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the synthesized compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Maleic acid (internal standard, certified reference material)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure full relaxation of all signals.
-
Ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Melting Point Analysis
Objective: To assess the purity of this compound by observing its melting point range. Pure crystalline compounds have a sharp melting point, while impurities tend to broaden and depress the melting range.[3][4]
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube, ensuring a packing height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting point range.
-
Interpretation: A narrow melting point range (e.g., 1-2 °C) close to the literature value indicates high purity. A broad or depressed melting point range suggests the presence of impurities.[3][4]
Visualizing the Purity Assessment Workflow
The general workflow for assessing the purity of a synthesized compound involves a series of logical steps from synthesis to final characterization.
References
A Comparative Analysis of Donor-Acceptor Polymers Featuring 2,1,3-Benzothiadiazole for Optoelectronic Applications
A deep dive into the performance metrics and synthesis of leading donor-acceptor polymers, providing researchers with critical data for the development of next-generation organic electronics.
The class of donor-acceptor (D-A) conjugated polymers, which incorporate the electron-deficient 2,1,3-benzothiadiazole (BT) unit, has been a cornerstone in the advancement of organic electronics. These materials are integral to the active layers of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to their tunable optoelectronic properties and solution processability. This guide presents a comparative analysis of three prominent BT-containing polymers: Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PFDTBT), and Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7). We provide a summary of their key performance indicators, detailed experimental protocols for their synthesis and device fabrication, and visualizations of fundamental processes.
Performance Comparison
The selection of a donor polymer is critical in determining the ultimate efficiency and performance of an organic electronic device. The following tables summarize the key optoelectronic and device performance parameters for PCDTBT, PFDTBT, and PTB7 based on reported literature values. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Optoelectronic Properties of Selected Donor-Acceptor Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) |
| PCDTBT | -5.40 | -3.60 | 1.80 | 1.88 |
| PFDTBT | -5.35 | -3.55 | 1.80 | 1.92 |
| PTB7 | -5.15 | -3.31 | 1.84 | 1.68 |
Table 2: Performance in Organic Photovoltaic (OPV) Devices
| Polymer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PCDTBT | ~6.0 - 7.2 | ~0.88 - 0.91 | ~9.6 - 10.6 | ~65 - 70 |
| PFDTBT | ~3.5 - 5.5 | ~0.85 - 0.95 | ~6.0 - 8.0 | ~55 - 65 |
| PTB7 | ~7.4 - 9.2 | ~0.72 - 0.75 | ~14.5 - 16.5 | ~68 - 72 |
Table 3: Performance in Organic Field-Effect Transistors (OFETs)
| Polymer | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio |
| PCDTBT | 10⁻³ - 10⁻² | 10⁵ - 10⁶ |
| PFDTBT | 10⁻⁴ - 10⁻³ | 10⁴ - 10⁵ |
| PTB7 | 10⁻³ - 10⁻² | 10⁵ - 10⁷ |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to advancing materials science research. Below are generalized protocols for the synthesis of the discussed polymers and the fabrication of organic solar cells and field-effect transistors.
Polymer Synthesis
1. Synthesis of PCDTBT and PFDTBT via Suzuki Coupling Polymerization:
-
Monomers:
-
Donor monomer: 2,7-dibromo-9-heptadecanyl-carbazole (for PCDTBT) or 2,7-dibromo-9,9-dioctylfluorene (for PFDTBT).
-
Acceptor monomer: 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.
-
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Solvent: Toluene or a mixture of toluene and water.
-
Procedure:
-
To a degassed solution of the donor and acceptor monomers in the chosen solvent, add the palladium catalyst and the aqueous base solution.
-
The reaction mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours.
-
End-capping is performed by adding a monofunctional reagent like bromobenzene or phenylboronic acid to control the molecular weight and terminate the polymer chains.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
The crude polymer is purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
The final polymer is dried under vacuum.
-
2. Synthesis of PTB7 via Stille Coupling Polymerization:
-
Monomers:
-
Donor monomer: 4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-bis(trimethylstannane).
-
Acceptor monomer: 3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-4,6-diyl-dibromide.
-
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand such as tri(o-tolyl)phosphine [P(o-tol)₃].
-
Solvent: Anhydrous toluene or chlorobenzene.
-
Procedure:
-
The donor and acceptor monomers are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The palladium catalyst and phosphine ligand are added to the solution.
-
The mixture is heated to a temperature between 90 °C and 120 °C and stirred for 12-48 hours.
-
End-capping is performed by adding a monofunctional stannane or bromide reagent.
-
The polymer is precipitated in methanol and collected by filtration.
-
Purification is carried out using Soxhlet extraction with appropriate solvents.
-
The purified polymer is dried under vacuum.
-
Device Fabrication
1. Organic Solar Cell (OPV) Fabrication (Conventional Architecture):
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed at 120-150 °C.
-
Active Layer Deposition: A blend solution of the donor polymer and a fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) is spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is then often subjected to solvent or thermal annealing to optimize the morphology.
-
Cathode Deposition: A low work function metal (e.g., calcium, lithium fluoride) followed by a thicker layer of aluminum is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Encapsulation: The completed device is encapsulated to protect it from atmospheric degradation.
2. Organic Field-Effect Transistor (OFET) Fabrication (Bottom-Gate, Top-Contact Architecture):
-
Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.
-
Substrate Cleaning: The Si/SiO₂ substrate is cleaned using a standard procedure involving sonication in organic solvents.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the polymer film.
-
Semiconductor Deposition: The donor-acceptor polymer is dissolved in a suitable solvent and deposited onto the treated SiO₂ surface by spin-coating, drop-casting, or blade-coating. The film is then annealed to remove residual solvent and improve crystallinity.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The transistor characteristics are measured in an inert atmosphere using a semiconductor parameter analyzer.
Visualizing the Fundamentals
To better understand the underlying principles of donor-acceptor polymers and their applications, the following diagrams illustrate key concepts.
Safety Operating Guide
Proper Disposal of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Comprehensive Guide
For immediate reference, 2,1,3-Benzothiadiazole-4-carboxylic acid should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Personal protective equipment, including gloves, protective clothing, and eye protection, must be worn when handling this compound.[1][3]
This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following information is synthesized from safety data sheets (SDS) to ensure compliance with safety protocols and regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous chemical.[1] Understanding its primary hazards is crucial for safe handling and disposal.
-
Health Hazards: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
-
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this chemical:
Quantitative Data Summary
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1][3]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for laboratory safety and environmental protection.
Experimental Workflow for Disposal
This protocol outlines the necessary steps for the proper disposal of this compound from the point of waste generation to final disposal.
-
Segregation and Collection:
-
At the point of generation, carefully collect waste this compound, including any contaminated materials.
-
Use a designated, clearly labeled, and sealable container for collection.[3]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, immediately clean the area.
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a sealed container for disposal.[3]
-
For wet spills: Shovel or vacuum the material into a labeled container for disposal.[3]
-
After cleanup, wash the affected area with large amounts of water. Prevent runoff from entering drains.[3]
-
-
Final Disposal:
Disposal Decision Pathway
The following diagram illustrates the logical flow for the disposal of this compound.
References
Essential Safety and Operational Guide for 2,1,3-Benzothiadiazole-4-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole-4-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent personal exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation.[1][2] | Lab Coat: A standard laboratory coat must be worn and kept buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and replaced immediately if contaminated.[3][4] Footwear: Closed-toe shoes are mandatory. |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | Safety Goggles/Glasses: Wear chemical safety goggles or safety glasses with side shields.[2][3] Face Shield: A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Respirator: If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational protocol is essential for minimizing exposure and ensuring safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[5][7]
-
Ventilation: Before starting, ensure that the chemical fume hood is functioning correctly.[7]
-
Emergency Equipment: Verify that a safety shower and eyewash station are easily accessible and in good working order.[2][8]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and labeled waste containers, before handling the chemical.[7]
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2] Use a spatula for transfers and avoid pouring from a height.[7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory area.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
3. Storage:
-
Container: Store the compound in its original, tightly sealed container.[1][2][6]
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Place all disposable materials contaminated with the compound (e.g., gloves, weighing paper, paper towels) into a dedicated and clearly labeled hazardous waste container.[7]
-
Unused Compound: The unused compound should also be disposed of as hazardous waste.
2. Disposal Method:
-
Authorized Collection: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Prohibited Disposal: Do not empty the compound or contaminated materials into drains.[3][5]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.[2] |
| Eye Contact | Immediately rinse the eyes cautiously with fresh, running water for several minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[2] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[2] |
In case of a fire, use an extinguishing media suitable for the surrounding area.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. leelinework.com [leelinework.com]
- 5. benchchem.com [benchchem.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
